Azido-PEG4-tetra-Ac-beta-D-glucose
Beschreibung
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCSGRZSLBMCF-CDJZJNNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Azido-PEG4-tetra-Ac-beta-D-glucose: A Heterobifunctional Linker for Targeted Drug Delivery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG4-tetra-Ac-beta-D-glucose is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and targeted drug delivery. Its unique structure, comprising a terminal azide (B81097) group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a per-acetylated β-D-glucose moiety, enables the precise and efficient conjugation of molecules to biological targets. The PEG4 spacer enhances solubility and biocompatibility, while the glucose unit can be exploited for targeted delivery to cells overexpressing glucose transporters, such as cancer cells. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols for its synthesis and use in bioconjugation are provided, along with characterization data and a discussion of its potential in therapeutic development.
Core Properties and Specifications
This compound is a well-defined chemical entity with specific properties that make it suitable for a range of bioconjugation applications.[1][2][3][4] A summary of its key characteristics is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C22H35N3O13 | [2][3] |
| Molecular Weight | 549.53 g/mol | [2][3] |
| CAS Number | 153252-44-9 | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |
| Storage | Store at -20°C, desiccated | N/A |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide. This is followed by the attachment of the azido-PEG4 linker.
Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide
This procedure is adapted from established methods for the synthesis of glycosyl azides.[5]
Materials:
-
D-glucose
-
Acetic anhydride
-
Sodium azide (NaN3)
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
Procedure:
-
Acetylation of D-glucose: To a solution of D-glucose in acetic anhydride, add a catalytic amount of a suitable acid catalyst (e.g., perchloric acid) at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with ice water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucose.
-
Azidation: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucose in a mixture of dichloromethane and water. Add sodium azide and tetrabutylammonium hydrogen sulfate. Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide as a white solid.
Experimental Protocol: PEGylation to Yield this compound
This protocol describes a general method for the attachment of a PEG linker to a glycosyl azide.
Materials:
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide
-
1-Azido-11-hydroxy-3,6,9-trioxaundecane (HO-PEG4-N3)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica gel for chromatography
Procedure:
-
Mitsunobu Reaction: Dissolve 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide and 1-azido-11-hydroxy-3,6,9-trioxaundecane in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C and add triphenylphosphine.
-
Slowly add DIAD or DEAD dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Work-up and Purification: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables provide representative data based on the analysis of similar compounds found in the literature.[2][6][7][8][9]
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.20 - 4.90 | m | 3H | H-2, H-3, H-4 (acetylated glucose) |
| ~4.55 | d | 1H | H-1 (anomeric proton) |
| ~4.25 - 4.10 | m | 2H | H-6a, H-6b (acetylated glucose) |
| ~3.80 - 3.55 | m | 16H | O-CH₂-CH₂-O (PEG4 chain) |
| ~3.35 | t | 2H | CH₂-N₃ |
| ~2.10 - 1.95 | m | 12H | 4 x COCH₃ |
Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.6 - 169.0 | 4 x C=O (acetyl groups) |
| ~86.8 | C-1 (anomeric carbon) |
| ~72.8 - 68.5 | C-2, C-3, C-4, C-5, C-6 (glucose ring) and PEG4 carbons |
| ~50.6 | CH₂-N₃ |
| ~20.7 - 20.5 | 4 x CH₃ (acetyl groups) |
Table 4: Representative Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS | [M+Na]⁺ ≈ 572.5 |
Applications in Bioconjugation and Drug Delivery
The unique trifunctional nature of this compound makes it a powerful tool for various bioconjugation strategies. The azide group allows for highly specific and efficient ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[10][11][12][13]
PROTACs for Targeted Protein Degradation
A particularly promising application is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[14][15] The glucose moiety of this compound can be exploited for targeted delivery to cells that overexpress glucose transporters (GLUTs), such as many types of cancer cells.[16][17][18][19]
Workflow for the Development of a GLUT1-Targeted PROTAC:
Caption: Workflow for the design and evaluation of a targeted PROTAC.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein via GLUT1 Targeting
The following diagram illustrates the proposed mechanism of action for a PROTAC utilizing this compound to target a protein of interest for degradation in a cancer cell overexpressing GLUT1.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating this compound to an alkyne-modified molecule.[1][10][11][12]
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., a protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the alkyne-modified molecule and a 1.2 to 2-fold molar excess of this compound in a suitable solvent mixture (e.g., DMSO/water).
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA (or TBTA) in water.
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (a 5 to 10-fold molar excess over CuSO₄).
-
Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Purify the conjugate using an appropriate method such as HPLC or size-exclusion chromatography.
Table 5: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Value |
| Azide:Alkyne Ratio | 1.2:1 to 2:1 |
| Copper(II) Sulfate | 0.1 - 1 mM |
| Sodium Ascorbate | 1 - 5 mM |
| Ligand (THPTA/TBTA) | 1 - 5 mM |
| Solvent | DMSO/water, t-BuOH/water |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
Synthesis and Evaluation of a Targeted PROTAC
This protocol provides a generalized workflow for the synthesis and initial evaluation of a PROTAC using this compound as a linker.[14][20][21][22]
Part A: Synthesis
-
Synthesize or obtain an alkyne-functionalized ligand for the protein of interest and a suitable E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand).
-
Conjugate the alkyne-functionalized POI ligand to this compound using the CuAAC protocol described in section 5.1.
-
Purify the resulting POI-linker conjugate.
-
Couple the E3 ligase ligand to the other end of the linker (this may require modification of the linker or the E3 ligand with a compatible functional group and a separate coupling reaction, such as amide bond formation).
-
Purify the final PROTAC molecule by HPLC.
Part B: Biological Evaluation
-
Cell Culture: Culture a cancer cell line known to overexpress GLUT1 and the target protein of interest.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 4, 8, 12, 24 hours).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to determine the levels of the target protein. A successful PROTAC will show a dose- and time-dependent decrease in the target protein levels.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effect of the PROTAC on the cancer cells.
Table 6: Example Quantitative Data from PROTAC Evaluation
| Parameter | Description | Example Value |
| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein | 50 nM |
| Dₘₐₓ | Maximum percentage of target protein degradation achieved | >90% |
| IC₅₀ | Concentration of PROTAC that inhibits cell growth by 50% | 100 nM |
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure allows for the creation of complex bioconjugates with enhanced properties. The ability to leverage the glucose moiety for targeted delivery opens up new avenues for the development of more selective and effective therapeutics, particularly in the realm of oncology. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this linker in the synthesis of innovative molecular probes and drug candidates, such as targeted PROTACs. Further research into the optimization of linkers based on this scaffold will undoubtedly contribute to the advancement of targeted therapies.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. rsc.org [rsc.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. confluore.com.cn [confluore.com.cn]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosome Targeting Chimaeras for Glut1-Facilitated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azido-PEG4-tetra-Ac-beta-D-glucose: A Core Component in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-tetra-Ac-beta-D-glucose is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, combining a reactive azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a protected glucose moiety, makes it a versatile tool for the precise chemical modification of biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This molecule is particularly valuable for researchers developing targeted therapies and diagnostic agents. The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG4 linker enhances aqueous solubility and biocompatibility of the resulting conjugates, while the tetra-acetylated glucose can be used for targeting specific glucose transporters on cells or can be deprotected to expose the native sugar for other interactions.[3][4]
Chemical Structure and Properties
The chemical structure of this compound is characterized by three key functional components: an azide (N3) group, a tetraethylene glycol (PEG4) spacer, and a per-acetylated beta-D-glucose ring.
IUPAC Name: [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate[4]
Below is a diagram illustrating the logical relationship of the molecule's components.
Caption: Functional components of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, compiled from various commercial suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C22H35N3O13 | [3][5] |
| Molecular Weight | 549.5 g/mol | [3][5] |
| CAS Number | 153252-44-9 | [5][6] |
| Purity | Typically ≥95% | [3][5] |
| Appearance | White to off-white solid or oil | Generic observation |
| Solubility | Soluble in DMSO, DMF, and water | [7] |
| Storage | Recommended at -20°C for long-term stability | [7] |
Experimental Protocols
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a representative synthesis can be envisioned based on established methods for glycosylation and PEGylation. The following are illustrative protocols for its synthesis and use in click chemistry.
Representative Synthesis of this compound
The synthesis would likely involve the reaction of a suitably activated tetra-acetylated glucose derivative with an azido-PEG4-alcohol under conditions that favor glycosidic bond formation.
Workflow for a potential synthetic route:
Caption: A potential workflow for the synthesis of the title compound.
Materials:
-
Penta-O-acetyl-β-D-glucose
-
Azido-PEG4-alcohol
-
Lewis acid catalyst (e.g., BF3·OEt2 or TMSOTf)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Quenching agent (e.g., triethylamine)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucose and Azido-PEG4-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0°C.
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Once the reaction is complete, quench by adding triethylamine.
-
Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate (B1210297) in hexane).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Confirm the structure and purity by NMR and mass spectrometry.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of a polar organic solvent like DMSO or t-butanol and water)
Procedure:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 equivalents).
-
In another vial, prepare an aqueous solution of CuSO4 (e.g., 0.1-0.5 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours, but may be left overnight.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.
Applications in Drug Discovery and Development
The primary application of this compound is in the construction of complex biomolecules, particularly in the burgeoning field of PROTACs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.
This compound serves as a precursor for such linkers. The azide group allows for the efficient connection to an alkyne-functionalized ligand (either for the target protein or the E3 ligase) via click chemistry.[8] The PEG4 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Logical workflow for PROTAC synthesis using the title compound:
Caption: A generalized workflow for the synthesis of a PROTAC.
Bioconjugation and Surface Modification
Beyond PROTACs, this linker can be used to attach carbohydrates to a variety of substrates, including proteins, peptides, nucleic acids, and nanoparticles. This is valuable for:
-
Improving the pharmacokinetic properties of therapeutic proteins and peptides.
-
Targeted drug delivery by utilizing the glucose moiety to engage with specific cell surface receptors.
-
Developing diagnostic probes and imaging agents.
-
Functionalizing surfaces for biomaterial and biosensor applications.
Analytical Characterization
-
1H NMR: Would show characteristic signals for the anomeric proton of the glucose ring, the acetyl methyl groups, the methylene (B1212753) protons of the PEG spacer, and the protons adjacent to the azide group.
-
13C NMR: Would display distinct resonances for the carbonyl carbons of the acetyl groups, the carbons of the glucose ring, and the carbons of the PEG chain.
-
Mass Spectrometry (ESI-MS): Would show a prominent ion corresponding to the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+), confirming the molecular weight.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery, chemical biology, and materials science. Its well-defined structure and trifunctional nature provide a powerful platform for the synthesis of complex molecular architectures with enhanced properties. The continued development of bioconjugation techniques, particularly in the area of PROTACs, ensures that this and similar linkers will remain at the forefront of innovative therapeutic design.
References
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. sciex.com [sciex.com]
A Technical Guide to the Synthesis of Acetylated Azido-PEGylated Glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on a robust and efficient synthetic pathway for producing acetylated azido-PEGylated glucose. This molecule is a valuable heterobifunctional tool in bioconjugation, drug delivery, and chemical biology, leveraging the biocompatibility of glucose and polyethylene (B3416737) glycol (PEG) with the versatile reactivity of an azide (B81097) group for "click chemistry." The following sections detail a multi-step synthesis, including comprehensive experimental protocols, quantitative data, and workflow visualizations.
The presented strategy involves three primary stages:
-
Per-O-acetylation of D-glucose to protect the hydroxyl groups and create a key intermediate soluble in organic solvents.
-
Anomeric azidation of the peracetylated glucose to introduce the azide functionality, a critical handle for subsequent conjugation.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a "click chemistry" reaction, to conjugate the azido-glucose derivative with an alkyne-terminated PEG chain.
Overall Synthetic Workflow
The synthesis follows a linear progression from commercially available D-glucose to the final target molecule. Each step is designed to produce high yields and purity, with established protocols for synthesis and purification.
Caption: Overall synthetic pathway from D-glucose to the final product.
Step 1: Synthesis of Per-O-acetyl-β-D-glucopyranose
The initial step involves the complete acetylation of all hydroxyl groups on D-glucose. A highly efficient method utilizes catalytic iodine in a solvent-free reaction with acetic anhydride, which proceeds in high yields to produce a mixture of anomers that can be used in the subsequent step.[1]
Experimental Protocol
-
Combine D-glucose and acetic anhydride in a round-bottomed flask.
-
Add a catalytic amount of iodine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short time frame.
-
Upon completion, the reaction can be quenched and worked up to isolate the peracetylated glucose. However, for a streamlined process, the crude product can often be used directly in the next step without extensive purification.[1]
Data Summary: Per-O-acetylation of Sugars
| Reactant | Reagent | Catalyst | Conditions | Yield | Reference |
| D-Glucose | Acetic Anhydride (5-10 mol eq.) | Sodium Acetate | Reflux in organic solvent | 68-99% | [2] |
| D-Glucose | Acetic Anhydride (stoichiometric) | Iodine | Solvent-free, Room Temp. | 90-99% | [1] |
| D-Glucose | Acetic Anhydride | Diazepinium perchlorate (B79767) (25-30 mol%) | 40 °C, 20 min | ~99% | [3] |
Step 2: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl Azide
This step converts the peracetylated glucose into a glycosyl azide. The use of a gold(III) bromide catalyst provides a facile and efficient method for this transformation, proceeding under mild conditions.[4]
Experimental Protocol: Anomeric Azidation
-
Dissolve the peracetylated glucose (e.g., 300 mg) in dry dichloromethane (B109758) (DCM, 4 mL) in a flask at room temperature.[4]
-
Add trimethylsilyl (B98337) azide (TMSN₃, 3 equivalents) to the solution.[4]
-
Add the gold(III) bromide (AuBr₃) catalyst (10 mol %) to initiate the reaction.[4]
-
Stir the reaction mixture at room temperature for approximately 3 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding triethylamine (B128534) (20 μL).[4]
-
Concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography to yield the pure 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide.[4]
Caption: Experimental workflow for the synthesis of glucosyl azide.
Data Summary: AuBr₃-Catalyzed Azidation of Peracetylated Glucose
| Substrate | Catalyst Loading | Temperature | Time (h) | Yield | Reference |
| Per-O-acetylated glucose | 10 mol % | Room Temp. | 3 | 91% | [4] |
| Gram-scale synthesis | 10 mol % | Room Temp. | 3 | 90% | [4] |
Step 3: PEGylation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final step involves conjugating the acetylated glucosyl azide with an alkyne-terminated PEG molecule. The CuAAC reaction is exceptionally efficient and specific, forming a stable triazole linkage. This reaction is a cornerstone of "click chemistry."
Experimental Protocol: Click Chemistry
-
Dissolve the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide (1 equivalent) and an alkyne-terminated PEG of the desired molecular weight (1-1.2 equivalents) in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water.
-
In a separate vial, prepare the copper(I) catalyst solution by dissolving copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, e.g., 0.1 equivalents) and sodium ascorbate (B8700270) (e.g., 0.2 equivalents) in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Add the freshly prepared catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours to overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
Upon completion, the reaction mixture may be diluted and purified. Purification methods vary depending on the PEG size but can include dialysis (for larger PEGs), size exclusion chromatography, or extraction to remove the copper catalyst and unreacted starting materials.
Data Summary: Typical CuAAC Reaction Conditions
| Component | Typical Loading | Purpose |
| Azide Substrate | 1 equivalent | Reactant |
| Alkyne-PEG | 1.0 - 1.2 equivalents | Reactant |
| CuSO₄·5H₂O | 0.01 - 0.1 equivalents | Catalyst Precursor |
| Sodium Ascorbate | 0.02 - 0.2 equivalents | Reducing Agent |
| Solvent | t-BuOH/H₂O, DMF, etc. | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
Characterization
Throughout the synthesis, it is crucial to characterize the intermediates and the final product to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, the presence of acetyl groups, the formation of the azide (or subsequent triazole), and the PEG backbone.[5]
-
Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final PEGylated product.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the characteristic azide stretch (~2100 cm⁻¹).
References
- 1. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Azido-PEG4-tetra-Ac-beta-D-glucose molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azido-PEG4-tetra-Ac-beta-D-glucose, a heterobifunctional linker molecule integral to advanced bioconjugation and drug delivery systems. This document outlines its chemical properties, a generalized experimental workflow for its application, and its role in modern biochemical research.
Core Molecular Data
This compound is a chemical compound featuring an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) chain, and a tetra-acetylated beta-D-glucose moiety.[1] These components confer specific functionalities, making it a versatile tool in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2]
| Property | Value |
| Chemical Formula | C22H35N3O13[1][3] |
| Molecular Weight | 549.53 g/mol [1][3] |
| CAS Number | 153252-44-9[1][3] |
Application in Bioconjugation
The primary utility of this compound lies in its ability to link different molecular entities through "click chemistry". The terminal azide group allows for a highly efficient and specific reaction with alkyne-containing molecules in the presence of a copper catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1][2] The PEG4 spacer enhances solubility and reduces steric hindrance, while the protected glucose unit can be used for targeting specific glucose transporters on cell surfaces.[1]
Experimental Workflow: Bioconjugation via Click Chemistry
The following section details a generalized protocol for the use of this compound in a bioconjugation reaction, specifically the linkage of an alkyne-modified protein to a molecule of interest.
Objective: To conjugate an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving the linker)
Protocol:
-
Reagent Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein in PBS.
-
To this, add the this compound solution to the desired final concentration.
-
Premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the specific reactants.
-
-
Purification:
-
Remove unreacted linker and catalyst components using a suitable method such as size exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or Western blotting.
-
Below is a diagram illustrating the logical flow of this experimental workflow.
Caption: Experimental workflow for bioconjugation using click chemistry.
References
physical and chemical properties of PEGylated glucose azide
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of PEGylated glucose azide (B81097), with a focus on Azido-PEG4-beta-D-glucose as a representative molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Core Properties of Azido-PEG4-beta-D-glucose
PEGylated glucose azide is a bifunctional molecule that incorporates a glucose moiety for potential biological targeting, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a terminal azide group for versatile conjugation via click chemistry.[1][2][3]
Physical Properties
The physical characteristics of Azido-PEG4-beta-D-glucose are summarized in the table below. These properties are typical for PEG derivatives of this molecular weight.
| Property | Value | Source |
| Molecular Formula | C14H27N3O9 | [2][4][5] |
| Molecular Weight | 381.38 g/mol | [2][4][5] |
| Appearance | White to off-white solid or viscous liquid | Inferred from general PEG properties |
| Solubility | Soluble in water, DMSO, DMF | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [4] |
| Storage Conditions | -20°C, desiccated, protected from light | [4] |
Chemical Properties
The chemical reactivity of Azido-PEG4-beta-D-glucose is primarily defined by its terminal azide group, which is highly useful in bioorthogonal chemistry.
| Property | Description | Source |
| Reactivity | The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne, DBCO, or BCN groups to form a stable triazole linkage. | [6] |
| Stability | The PEG backbone offers good stability in aqueous solutions. The azide group is generally stable but should be handled with care. | |
| Biocompatibility | The PEG component enhances biocompatibility and can reduce immunogenicity of conjugated molecules. | [7] |
| Targeting | The β-D-glucose moiety can potentially target glucose transporters, facilitating cellular uptake. | [1] |
Synthesis and Characterization
Representative Synthesis Protocol
The synthesis can be conceptualized as a multi-step process:
-
Glycosylation: Attachment of a partially protected glucose molecule to a PEG4 linker that has a suitable leaving group on one end and a protected functional group on the other.
-
Deprotection: Removal of the protecting group from the other end of the PEG linker.
-
Functional Group Interconversion: Conversion of the newly deprotected functional group (e.g., a hydroxyl group) to an azide.
-
Final Deprotection: Removal of the protecting groups from the glucose moiety.
A more specific, commonly used approach involves:
-
Mesylation of PEG-OH: A starting material like HO-PEG4-OH is selectively protected on one end, and the free hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form a mesylate (a good leaving group).
-
Azidation: The mesylated PEG is then reacted with sodium azide (NaN3) in a suitable solvent (e.g., DMF or ethanol) to displace the mesylate and form the azide-PEG intermediate via an SN2 reaction.[8]
-
Deprotection and Glycosylation: The protecting group on the other end of the PEG-azide is removed, and the resulting hydroxyl group is glycosylated with a protected glucose derivative (e.g., a glucose molecule with a good leaving group at the anomeric position).
-
Purification: The final product is purified using techniques like column chromatography or preparative HPLC.
Characterization Methods
The successful synthesis and purity of Azido-PEG4-beta-D-glucose would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of characteristic peaks for the glucose, PEG, and azide-adjacent methylene (B1212753) protons.
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the characteristic azide stretch at approximately 2100 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Experimental Workflows and Applications
Azido-PEG4-beta-D-glucose is a valuable tool in bioconjugation and drug delivery.[7] Its primary application lies in its ability to link molecules of interest to other molecules, surfaces, or nanoparticles via click chemistry.[1][2]
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for using Azido-PEG4-beta-D-glucose to conjugate a therapeutic protein to a targeting ligand.
References
- 1. Azido-PEG4-beta-D-glucose | CAS:1609083-15-9 | AxisPharm [axispharm.com]
- 2. Cas 1609083-15-9,Azido-PEG4-beta-D-glucose | lookchem [lookchem.com]
- 3. Azido-PEG4-beta-D-glucose A595804 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 4. Azido-PEG4-beta-D-glucose | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Azido-PEG4-tetra-Ac-beta-D-glucose | CAS:153252-44-9 | AxisPharm [axispharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
The Pivotal Role of the PEG4 Linker in Bioconjugation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the choice of a chemical linker to connect therapeutic payloads, imaging agents, or other moieties to biomolecules is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a cornerstone technology. This in-depth technical guide elucidates the multifaceted role of the PEG4 linker in bioconjugation reagents, providing a comprehensive overview of its core functions, quantitative impact on bioconjugate properties, detailed experimental protocols for its use, and visual representations of key workflows and mechanisms.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 linker, a chain of four ethylene (B1197577) glycol units, offers a unique combination of properties that address common challenges in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Its defined length, hydrophilicity, and flexibility are instrumental in optimizing the performance of bioconjugates.[1]
Key Advantages:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[1] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1]
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[2] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[2]
Data Presentation: The Quantitative Impact of PEG Linkers
The inclusion of a PEG linker, and specifically a PEG4 linker, has a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize representative data from various studies, illustrating these effects. While specific data for PEG4 linkers across all parameters can be proprietary, the general trends of PEGylation are well-documented.[1]
| Linker Type | Clearance Rate (mL/day/kg) | Fold Change vs. Non-PEGylated | Reference ADC |
| No PEG | ~15 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~10 | 0.67 | Non-binding IgG-MMAE |
| PEG4 | ~7 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~5 | 0.33 | Non-binding IgG-MMAE |
| PEG12 | ~5 | 0.33 | Non-binding IgG-MMAE |
| PEG24 | ~5 | 0.33 | Non-binding IgG-MMAE |
| Data adapted from Burke et al., 2017. |
| Linker Length | In Vitro Cytotoxicity (IC50) Fold Change vs. No PEG | Note |
| PEG4 (4 kDa) | 4.5-fold reduction | In a miniaturized affibody-drug conjugate system. |
| PEG10 (10 kDa) | 22-fold reduction | In a miniaturized affibody-drug conjugate system. |
| Data adapted from a study on affibody-based drug conjugates. |
| PROTAC Linker | Permeability (10⁻⁶ cm/s) | Note |
| 2-unit PEG | High | Shorter PEG linkers generally lead to higher permeability. |
| 3-unit PEG | Moderate | Permeability can decrease with increasing PEG units. |
| 4-unit PEG | Moderate | Provides a balance of solubility and permeability. |
| General trend observed in PROTAC development. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG4 linkers in bioconjugation. The following are representative protocols for common conjugation chemistries.
Amine-Reactive Conjugation using NHS-Ester-PEG4
This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody.
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.
-
NHS-Ester-PEG4-Linker (e.g., NHS-PEG4-Biotin, NHS-PEG4-Drug).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS.
-
NHS-Ester-PEG4-Linker Stock Solution Preparation: NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Calculate the volume of linker stock solution needed to achieve the desired molar excess (typically 10- to 20-fold excess over the protein). Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by SEC or dialysis against PBS. The purified antibody-PEG4 conjugate is now ready for characterization and use.
Thiol-Reactive Conjugation using Maleimide-PEG4
This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a protein's free sulfhydryl groups (cysteine residues).
Materials:
-
Protein with free cysteine residues.
-
Maleimide-PEG4-Linker.
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed).
-
Reducing agent (e.g., TCEP or DTT), if disulfide bonds need to be reduced.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or cysteine).
-
SEC column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. DTT can also be used, but must be removed post-reduction via a desalting column before adding the maleimide (B117702) linker.
-
Maleimide-PEG4-Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) antibody in the reaction buffer.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction (Optional): Add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.
Bioorthogonal "Click" Chemistry using Alkyne-PEG4-Azide
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click" chemistry, for bioconjugation.
Materials:
-
Azide-functionalized biomolecule.
-
Alkyne-PEG4-payload.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Copper-chelating ligand (e.g., THPTA).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
SEC column for purification.
Procedure:
-
Reactant Preparation: Prepare solutions of the azide-functionalized biomolecule and the alkyne-PEG4-payload in the reaction buffer.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized biomolecule with a 5- to 10-fold molar excess of the alkyne-PEG4-payload. Add the copper-chelating ligand.
-
Initiation of Click Reaction: Initiate the reaction by adding CuSO₄ and sodium ascorbate to the reaction mixture.
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting bioconjugate using SEC to remove unreacted payload and other small molecules.
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of PEG4 linkers in bioconjugation.
Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.
Caption: Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Conclusion
The PEG4 linker, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The strategic incorporation of PEG4 linkers represents a significant advancement in the design of next-generation therapeutics and research tools. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating more effective and safer bioconjugates. As the field of bioconjugation continues to evolve, the rational design and application of well-defined linkers like PEG4 will remain a critical factor in the development of innovative and impactful biomolecular therapies.
References
A Technical Guide to the Function of Acetyl Protecting Groups in Sugar Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of glycoscience and chemical biology, sugar probes are indispensable tools for elucidating the roles of carbohydrates in health and disease. The efficacy of these probes is often contingent on their ability to traverse cellular membranes and participate in metabolic pathways. Acetyl protecting groups are a cornerstone of sugar probe design, serving critical functions that enhance bioavailability, ensure chemical stability during synthesis, and enable controlled activation within the cellular environment. This technical guide provides an in-depth analysis of the multifaceted role of acetyl groups in the context of sugar probes used for metabolic labeling, in vivo imaging, and drug development. We will explore their impact on cellular uptake, the mechanisms of intracellular deacetylation, and their influence on the reactivity and stereochemical outcomes during chemical synthesis. This guide consolidates quantitative data, details key experimental protocols, and provides visual diagrams of critical pathways and workflows to serve as a comprehensive resource for professionals in the field.
The Core Functions of Acetyl Protecting Groups
Saccharides are characterized by a high density of hydroxyl (-OH) groups with similar reactivity, making their selective chemical modification a significant challenge.[1] Protecting groups are essential for temporarily masking these hydroxyls, thereby allowing for site-specific reactions.[1] The acetyl group (Ac), an ester, is one of the most widely used protecting groups in carbohydrate chemistry for several key reasons.[1][2]
Enhancing Cellular Permeability and Bioavailability
One of the primary functions of acetylating sugar probes is to increase their lipophilicity.[3] Unprotected sugars are highly polar and generally cannot passively diffuse across the lipophilic cell membrane.[4][5] By converting the polar hydroxyl groups into less polar acetate (B1210297) esters, the overall lipophilicity of the sugar probe is dramatically increased.[3] This process, often referred to as per-O-acetylation (acetylation of all available hydroxyl groups), facilitates the probe's passive diffusion across the cell membrane into the cytoplasm.[4][6]
Once inside the cell, the acetyl groups are removed by ubiquitous intracellular enzymes called esterases.[3][4] This enzymatic cleavage, a form of deacetylation, regenerates the free hydroxyl groups, "unmasking" the native sugar structure.[3] The now-hydrophilic probe is effectively trapped within the cell and becomes available for participation in the cell's metabolic pathways, such as metabolic glycan labeling.[4][6] This "prodrug-like" strategy is crucial for introducing probes that would otherwise be cell-impermeable.
Temporary Protection During Chemical Synthesis
Beyond their role in bioavailability, acetyl groups are fundamental to the synthesis of the probes themselves. They effectively protect hydroxyl groups from a wide range of reaction conditions, preventing unwanted side reactions while other parts of the molecule are being modified, for instance, by the introduction of a bioorthogonal handle like an azide (B81097) or alkyne.[1][7] Acetyl groups are notably stable to many acidic conditions, allowing for the selective removal of other protecting groups like silyl (B83357) ethers.[1]
Modulation of Reactivity and Stereochemical Control
In the context of glycosylation reactions—the formation of glycosidic bonds—acetyl groups play a critical role in modulating the reactivity of the sugar molecule (the glycosyl donor) and controlling the stereochemical outcome.
-
Reactivity Modulation: As electron-withdrawing groups, acetyl esters decrease the electron density at the anomeric center (C-1).[1][8] This effect, known as "disarming," deactivates the glycosyl donor, making it less reactive.[9][10] This property can be strategically harnessed to control the sequence of reactions in the synthesis of complex oligosaccharides.[1] Conversely, sugars protected with electron-donating groups like benzyl (B1604629) ethers are considered "armed" and are more reactive.[10]
-
Stereochemical Control: An acetyl group at the C-2 position of a glycosyl donor can direct the formation of a 1,2-trans-glycosidic bond through a mechanism known as neighboring group participation.[1][9] The acetyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the sugar ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product.[1]
Data Presentation: Optimizing Sugar Probes
The degree of acetylation can significantly impact the efficacy of a sugar probe. While peracetylation is a common strategy, studies have shown that partially acetylated sugars can sometimes yield better results by balancing aqueous solubility and cell permeability.
A study on methylcyclopropene (Cyoc)-tagged mannosamine (B8667444) (ManN) derivatives for cancer cell labeling found that di- and triacetylated versions produced significantly higher labeling than the fully tetra-acetylated version, which suffered from poor aqueous solubility.[11][12] Conversely, the monoacetylated version showed reduced labeling, likely due to lower membrane permeability.[12]
Table 1: Effect of Acetylation Degree on Metabolic Labeling of Cancer Cells
| Compound | Degree of Acetylation | Relative Fluorescence Intensity (MFI vs. Control)[12] | Key Observation |
|---|---|---|---|
| Ac4ManNCyoc | Tetra-acetylated | Low | Poor aqueous solubility limits bioavailability.[12] |
| Ac3ManNCyoc | Tri-acetylated | 16.6 ± 0.8 | Significantly enhanced cell labeling.[11][12] |
| Ac2ManNCyoc | Di-acetylated | 17.4 ± 0.4 | Significantly enhanced cell labeling.[11][12] |
| Ac1ManNCyoc | Mono-acetylated | Low | Reduced cell-membrane permeability.[12] |
Data from flow cytometric analysis in COLO205 colorectal adenocarcinoma cells.[12]
Experimental Protocols
Detailed and reliable protocols for the introduction and removal of acetyl groups are critical for the successful synthesis and application of sugar probes.
Protocol 1: Per-O-acetylation of a Monosaccharide
This protocol describes a common method for the complete acetylation of a sugar's hydroxyl groups using acetic anhydride (B1165640).[1][13]
Materials:
-
Monosaccharide (e.g., glucose, mannosamine derivative)
-
Acetic Anhydride (Ac₂O)
-
Pyridine (as solvent and catalyst) or catalytic Indium(III) triflate (In(OTf)₃)[13]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Methodology (using In(OTf)₃ catalyst): [13]
-
Add the carbohydrate (1.0 equiv.) to a round-bottom flask.
-
Add acetic anhydride (30 equiv.) to the flask and cool the solution to 0°C in an ice bath.
-
Add Indium(III) triflate (0.05 equiv.) to the stirring solution.
-
Allow the reaction to warm to room temperature while stirring for 1 hour.
-
Quench the reaction by adding ethyl acetate and a 10% aqueous sodium carbonate (Na₂CO₃) solution. Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and isolate the organic layer.
-
Wash the organic layer twice with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the peracetylated product.
-
Purify by recrystallization or silica (B1680970) gel chromatography if necessary.
Protocol 2: Zemplén Deacetylation (De-O-acetylation)
This is a classic and highly efficient method for removing O-acetyl groups under mild, basic conditions using a catalytic amount of sodium methoxide (B1231860).[2][14]
Materials:
-
O-acetylated sugar probe
-
Dry Methanol (B129727) (MeOH)
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 1 M or 25-30% w/w)[2]
-
Ion-exchange resin (H⁺ form, e.g., Dowex 50WX8)
-
TLC plate for reaction monitoring
-
Round-bottom flask, magnetic stirrer, and stir bar
Methodology: [2]
-
Dissolve the O-acetylated compound (1.0 equiv.) in dry methanol (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C.
-
Add a catalytic amount of sodium methoxide solution dropwise.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, add the H⁺ ion-exchange resin to the mixture and stir until the solution becomes neutral (check with pH paper).
-
Filter the resin from the solution and wash the resin thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting deacetylated product by silica gel column chromatography if necessary.
Protocol 3: Workflow for Metabolic Glycan Labeling and Imaging
This workflow outlines the use of an acetylated sugar probe bearing a bioorthogonal handle (e.g., an azide) for visualizing cellular glycans.[7][15]
Conclusion
Acetyl protecting groups are a versatile and powerful tool in the design and application of sugar probes. Their primary role is to reversibly increase the lipophilicity of polar sugars, enabling passive diffusion across cell membranes—a critical step for metabolic labeling and in vivo studies. Inside the cell, enzymatic deacetylation efficiently releases the active probe. Furthermore, acetyl groups are indispensable during chemical synthesis for protecting hydroxyl functionalities and for directing the stereochemical outcome of glycosylation reactions. While highly effective, the degree of acetylation must be carefully considered and optimized to balance membrane permeability with aqueous solubility for maximum probe efficacy. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively harness acetyl protecting groups in the ongoing exploration of glycoscience.
References
- 1. benchchem.com [benchchem.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal chemistry applications | CAS [cas.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry-online.com [chemistry-online.com]
- 15. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sugar Code: An In-depth Technical Guide to Metabolic Labeling with Azido Sugars
For Researchers, Scientists, and Drug Development Professionals
The study of glycosylation, the intricate process of attaching sugar chains (glycans) to proteins and lipids, is paramount to understanding a vast array of biological processes, from cell signaling and immune responses to disease progression. However, the dynamic and complex nature of the glycome has historically presented significant analytical challenges. Metabolic labeling with azido (B1232118) sugars, a powerful chemical biology tool, has emerged as a transformative approach to non-invasively probe and visualize glycans in their native cellular environment. This in-depth guide provides a comprehensive overview of the core principles, detailed experimental protocols, and key applications of this technology, empowering researchers to unlock the secrets of the sugar code.
Core Principles: A Two-Step Bioorthogonal Approach
Metabolic labeling with azido sugars is a two-step strategy that leverages the cell's own biosynthetic machinery to incorporate sugar analogs containing a bioorthogonal chemical reporter—the azide (B81097) group—into glycoconjugates.[1][2] The small and abiotic nature of the azide group ensures minimal perturbation to the biological system.[3] Once incorporated, the azide-modified glycans can be selectively and covalently tagged with probes bearing a complementary bioorthogonal functional group, such as an alkyne or a phosphine, through highly specific "click chemistry" reactions.[4][5] This enables the visualization, enrichment, and in-depth analysis of glycosylated molecules.[1][2]
The most commonly employed peracetylated azido sugars include:
-
N-azidoacetylmannosamine (Ac4ManNAz): A precursor for azido-sialic acid (SiaNAz), primarily used to label sialoglycans.[3][6]
-
N-azidoacetylgalactosamine (Ac4GalNAz): Incorporated into mucin-type O-linked glycans.[3][7]
-
N-azidoacetylglucosamine (Ac4GlcNAz): Used to study O-GlcNAcylated proteins.[3][7]
The peracetyl groups enhance the cell permeability of these sugar analogs; once inside the cell, they are removed by cytosolic esterases, allowing the free azido sugar to enter the respective metabolic pathway.
Bioorthogonal Ligation Chemistries
Two main classes of bioorthogonal reactions are utilized for the detection of azide-modified glycans:
-
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond. It is highly selective and proceeds under physiological conditions without the need for a catalyst.[3][5]
-
Azide-Alkyne Cycloadditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and popular "click" reaction between a terminal alkyne and an azide, catalyzed by copper(I). While very effective, the potential for copper cytotoxicity is a consideration for live-cell applications.[4][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide. Its biocompatibility makes it ideal for in vivo studies.[4][9]
-
Quantitative Data for Experimental Design
The efficiency of metabolic labeling can vary depending on the cell type, the specific azido sugar used, its concentration, and the incubation time. The following tables provide a summary of key quantitative data to aid in experimental design.
| Azido Sugar | Typical Concentration | Incubation Time | Primary Application | References |
| Ac4ManNAz | 10-50 µM | 1-3 days | Sialoglycans | [2][10] |
| Ac4GalNAz | 10-50 µM | 1-3 days | O-linked glycans | [6][11] |
| Ac4GlcNAz | 10-50 µM | 1-3 days | O-GlcNAcylated proteins | [12][13] |
Table 1: Recommended Starting Conditions for Azido Sugar Labeling. Optimal conditions should be determined empirically for each experimental system.
| Parameter | Value | Significance | References |
| Ac4ManNAz Labeling Efficiency | Time and concentration-dependent, plateauing after ~72h. | Higher concentrations can lead to reduced cell proliferation and migration. | [6][10] |
| Ac4GalNAz vs. Ac4ManNAz in HepG2 cells | GalAz showed higher labeling efficiency at lower concentrations and better tumor retention in vivo. | The choice of azido sugar can significantly impact labeling efficiency in a cell-type-specific manner. | [6][11] |
| Ac4GalNAz vs. Ac4GlcNAz in CHO cells | Ac4GalNAz treatment resulted in ~30-fold higher fluorescence than untreated cells, while Ac4GlcNAz showed significantly lower levels of cell surface azides. | Demonstrates the differential incorporation and metabolic fate of these two azido sugars. | [12][13] |
Table 2: Comparative and Quantitative Insights into Azido Sugar Labeling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM). A DMSO-only control should be included.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[2]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream analysis.[2]
Protocol 2: Fluorescence Microscopy of Azide-Labeled Cells via SPAAC
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-Cy5)
-
Complete cell culture medium or PBS
-
(Optional) 4% Paraformaldehyde (PFA) in PBS for fixation
-
(Optional) 0.1% Triton X-100 in PBS for permeabilization
-
(Optional) DAPI or Hoechst for nuclear counterstaining
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
SPAAC Reaction: Add the DBCO-fluorophore solution to the washed, metabolically labeled cells and incubate for 15-30 minutes at 37°C, protected from light.[4]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Procedure for Fixed-Cell Imaging:
-
Fixation: After the metabolic labeling and washing steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution (in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Protocol 3: Flow Cytometry Analysis of Azide-Labeled Cells via SPAAC
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore
-
FACS buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
For suspension cells, gently pellet the cells and resuspend in fresh medium.
-
For adherent cells, detach them using Trypsin-EDTA, quench with complete medium, pellet, and resuspend in fresh medium.
-
-
SPAAC Reaction: Add the DBCO-fluorophore to the cell suspension to a final concentration of 20-50 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Pellet the cells and wash twice with FACS buffer to remove unincorporated probe.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.
-
Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.[1] Include unlabeled cells and cells treated with the fluorophore alone as controls.
Protocol 4: Enrichment of Azide-Labeled Glycoproteins for Mass Spectrometry
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate (e.g., DBCO-biotin)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, and urea (B33335) buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for tryptic digestion (DTT, iodoacetamide, trypsin)
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells using an appropriate lysis buffer.
-
Click Chemistry: Add the alkyne-biotin conjugate to the cell lysate to a final concentration of 10-100 µM and incubate for 1-2 hours at room temperature to tag the azido-glycoproteins with biotin.
-
Affinity Purification:
-
Incubate the lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the captured glycoproteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
In-gel or In-solution Digestion:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel tryptic digestion of the protein bands.
-
Alternatively, perform an in-solution tryptic digest of the eluted proteins.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the enriched glycoproteins and map their glycosylation sites.[14]
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway influenced by glycosylation.
Conclusion
Metabolic labeling with azido sugars has revolutionized our ability to study glycosylation in living systems. This powerful technique, coupled with bioorthogonal click chemistry, provides a versatile platform for glycan visualization, proteomic analysis, and the elucidation of the functional roles of glycosylation in health and disease. By providing detailed protocols and quantitative insights, this guide serves as a valuable resource for researchers aiming to harness the full potential of this transformative technology in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. confluore.com.cn [confluore.com.cn]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Click Chemistry using Azido-PEG4-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG4-glucose in click chemistry reactions. This versatile reagent is valuable for bioconjugation, enabling the precise attachment of molecules to targets in various applications, including drug delivery and cell surface labeling. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, while the glucose moiety can facilitate targeting of cells expressing glucose transporters (GLUTs).[1][2]
Introduction to Click Chemistry with Azido-PEG4-glucose
Azido-PEG4-glucose is a key reagent in the field of bioconjugation, primarily employed in two types of highly efficient and specific "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, meaning they do not interfere with native biological processes.[5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide (B81097) (present on Azido-PEG4-glucose) and a terminal alkyne. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[6][7] To enhance reaction efficiency and protect biomolecules from oxidative damage, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used.[6][7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it particularly suitable for applications in living systems where copper toxicity is a concern.[9][10][11]
The glucose component of Azido-PEG4-glucose can be exploited for targeted delivery to cells that overexpress glucose transporters (GLUTs), a common characteristic of many cancer cells.[2] This targeting strategy can enhance the specificity of drug delivery and cellular imaging.
Quantitative Data Summary
The following tables summarize representative quantitative data for CuAAC and SPAAC reactions. It is important to note that specific yields and reaction times can vary depending on the specific reactants, their concentrations, and the reaction conditions.
Table 1: Representative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Alkyne-Modified Protein | Alkyne-Labeled Small Molecule |
| Typical Reactants | Azido-PEG4-glucose, Alkyne-protein, CuSO₄, Sodium Ascorbate, THPTA | Azido-PEG4-glucose, Alkyne-fluorophore, CuSO₄, Sodium Ascorbate, THPTA |
| Reactant Ratio (Azide:Alkyne) | 1.5:1 to 10:1 | 1.1:1 to 2:1 |
| Reaction Time | 1 - 4 hours | 30 - 60 minutes |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Typical Yield | > 90% | > 95% |
| Purification Method | Size Exclusion Chromatography (SEC), Dialysis | High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE) |
Table 2: Representative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | DBCO-Modified Protein | DBCO-Labeled Cells |
| Typical Reactants | Azido-PEG4-glucose, DBCO-protein | Azido-PEG4-glucose, DBCO-fluorophore |
| Reactant Ratio (Azide:DBCO) | 1.5:1 to 5:1 | 10:1 to 50:1 (excess azide) |
| Reaction Time | 1 - 12 hours | 30 - 60 minutes |
| Reaction Temperature | 4°C to 37°C | 37°C |
| Typical Yield | > 90% | Not directly measured, assessed by fluorescence intensity |
| Purification Method | Size Exclusion Chromatography (SEC), Dialysis | Cell washing |
Experimental Protocols
Protocol 1: CuAAC Conjugation of Azido-PEG4-glucose to an Alkyne-Modified Protein
This protocol describes the general procedure for conjugating Azido-PEG4-glucose to a protein that has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Azido-PEG4-glucose
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA stock solution (e.g., 100 mM in water)
-
Degassed buffer (e.g., PBS)
-
Purification equipment (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL) in degassed buffer.
-
Add Azido-PEG4-glucose to a final concentration that is in molar excess to the protein (e.g., 10-fold molar excess).
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, for a final CuSO₄ concentration of 1 mM, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA. Let the mixture stand for 2-3 minutes.
-
-
Initiate the Reaction:
-
Add the CuSO₄/THPTA premix to the protein/azide mixture.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
-
Purification:
-
Remove the excess reagents and catalyst by size exclusion chromatography (e.g., using a desalting column) or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the conjugation by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.
-
Protocol 2: SPAAC Labeling of Cell Surface Glycans with Azido-PEG4-glucose and a DBCO-Fluorophore for Flow Cytometry
This protocol details a two-step method for labeling cell surface glycans. First, cells are metabolically labeled with an azido-sugar, followed by the reaction with a DBCO-conjugated fluorophore. While this protocol uses a general azido-sugar for metabolic labeling, Azido-PEG4-glucose can be used for direct labeling of cell surface components that can bind to it, or in combination with metabolic labeling strategies.
Materials:
-
Cells of interest in culture
-
Cell culture medium
-
Azido-sugar for metabolic labeling (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Azido-PEG4-glucose
-
DBCO-conjugated fluorophore (e.g., DBCO-FITC)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
Step 1: Metabolic Labeling of Cells (Optional, for enhanced signal)
-
Culture cells in the presence of an azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours. This will incorporate azide groups onto the cell surface glycans.
Step 2: SPAAC Reaction
-
Cell Preparation:
-
Harvest the cells (metabolically labeled or unlabeled) and wash them twice with cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/mL.
-
-
Labeling with Azido-PEG4-glucose (for direct labeling):
-
Add Azido-PEG4-glucose to the cell suspension at a desired concentration (e.g., 50-100 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with cold FACS buffer to remove unbound Azido-PEG4-glucose.
-
-
Reaction with DBCO-Fluorophore:
-
Resuspend the azide-labeled cells in FACS buffer.
-
Add the DBCO-conjugated fluorophore to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with cold FACS buffer to remove the unreacted DBCO-fluorophore.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Experimental Workflow for SPAAC-based Cell Surface Labeling.
Caption: Targeting GLUTs with Azido-PEG4-glucose Conjugates for Drug Delivery.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry - Page 184 of 211 - Taskcm [taskcm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry - Page 174 of 211 - Taskcm [taskcm.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Azido-PEG4-tetra-Ac-beta-D-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent labeling of proteins using Azido-PEG4-tetra-Ac-beta-D-glucose. This reagent is a versatile tool in bioconjugation, proteomics, and drug development, enabling the attachment of a glucose moiety to proteins of interest through a polyethylene (B3416737) glycol (PEG) linker. The azide (B81097) group on the linker allows for highly specific and efficient conjugation to proteins that have been functionalized with an alkyne group, utilizing "click chemistry."
There are two primary methods for achieving this conjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of method depends on the specific protein, experimental conditions, and the presence of a copper catalyst.
Key Features of this compound:
-
Azide Group: Enables highly selective and bioorthogonal ligation to alkyne-modified molecules.[1]
-
PEG4 Linker: A hydrophilic polyethylene glycol spacer that increases solubility and reduces steric hindrance.[2]
-
Tetra-Ac-beta-D-glucose: A protected glucose moiety that can be used for targeting specific cells or tissues. The acetyl groups may require deprotection for biological activity.
Labeling Strategies
The labeling process is a two-step procedure. First, the protein of interest must be functionalized with an alkyne group. This can be achieved through various methods, such as:
-
Metabolic Labeling: Incorporating unnatural amino acids containing an alkyne group (e.g., homopropargylglycine) into the protein structure during cell culture.[3]
-
Chemical Modification: Using an alkyne-containing N-hydroxysuccinimide (NHS) ester to modify lysine (B10760008) residues on the protein surface.
Once the protein is alkyne-functionalized, it can be reacted with this compound using either CuAAC or SPAAC.
Diagram of Labeling Strategies
Caption: Workflow for protein labeling using this compound.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro labeling of purified alkyne-functionalized proteins. The copper catalyst can be toxic to living cells.
Materials and Reagents:
-
Alkyne-functionalized protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation: Dissolve the alkyne-functionalized protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of THPTA in DMSO.
-
-
Labeling Reaction:
-
In a reaction tube, combine the alkyne-functionalized protein and a 10-20 fold molar excess of this compound.
-
Add the catalyst components in the following order, vortexing gently after each addition:
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Remove the excess, unreacted reagents using a desalting column with a molecular weight cutoff appropriate for the protein.[4]
-
Follow the manufacturer's instructions for the desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay).
-
Determine the degree of labeling (DOL) using mass spectrometry.
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Diagram of CuAAC Workflow
Caption: Step-by-step workflow for CuAAC protein labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for labeling proteins in living cells or when the presence of copper is a concern.[4] This protocol assumes the protein has been functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.
Materials and Reagents:
-
DBCO-functionalized protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation: Dissolve the DBCO-functionalized protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Purification:
-
Remove the excess, unreacted azide reagent using a desalting column with a molecular weight cutoff appropriate for the protein.
-
Follow the manufacturer's instructions for the desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the purified labeled protein using a standard protein assay.
-
If desired, determine the degree of labeling (DOL) using mass spectrometry.
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Diagram of SPAAC Workflow
Caption: Step-by-step workflow for SPAAC protein labeling.
Quantitative Data Summary
The efficiency of protein labeling can be influenced by several factors, including the protein's concentration, the molar ratio of the reagents, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative data for click chemistry-based protein labeling.
| Parameter | CuAAC | SPAAC | Notes |
| Protein Concentration | 1-5 mg/mL | 1-5 mg/mL | Higher concentrations can improve reaction kinetics. |
| Molar Excess of Azido-Reagent | 10-20 fold | 2-4 fold | SPAAC is generally more efficient, requiring less excess reagent.[5] |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C or 25°C | SPAAC can be performed at lower temperatures to maintain protein stability.[5] |
| Reaction Time | 1-4 hours | 4-24 hours | SPAAC reaction rates are generally slower than CuAAC.[5] |
| Final Catalyst Concentrations (CuAAC) | CuSO4: 1 mM, Na-Ascorbate: 1 mM, Ligand: 0.1 mM | N/A | These concentrations are typical starting points and may require optimization.[4] |
| Typical Labeling Efficiency | > 90% | > 90% | Refers to the percentage of protein molecules labeled with at least one azide group. |
| Post-Labeling Protein Recovery | > 90% | > 90% | After removal of excess reagents. |
Applications in Research and Drug Development
-
Protein Tracking and Visualization: The labeled glucose moiety can be used to study protein localization and trafficking in cells.
-
Glycobiology Research: This reagent can be used to mimic glycosylation and study the effects of glucose on protein function.
-
Targeted Drug Delivery: The glucose group can potentially target glucose transporters, which are often overexpressed in cancer cells.
-
PROTAC Development: Azido-PEG linkers are commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the molar excess of the azide reagent.
-
Increase the reaction time or temperature (while monitoring protein stability).
-
Ensure the freshness of the sodium ascorbate solution (for CuAAC).
-
Confirm the successful alkyne-functionalization of the protein.
-
-
Protein Precipitation:
-
Reduce the concentration of organic solvent (DMSO).
-
Perform the reaction at a lower temperature.
-
Ensure the buffer composition is optimal for protein stability.
-
-
Non-specific Labeling:
-
Ensure the use of a copper-chelating ligand in CuAAC to minimize side reactions.
-
For SPAAC, ensure the purity of the DBCO-functionalized protein.
-
These application notes and protocols provide a starting point for the successful labeling of proteins with this compound. Optimization of the reaction conditions may be necessary for specific proteins and applications.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Metabolic Glycoengineering with Acetylated Azido Sugars: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of acetylated azido (B1232118) sugars in metabolic glycoengineering. This powerful technique allows for the introduction of bioorthogonal azide (B81097) groups into cellular glycans, enabling their visualization, identification, and manipulation for various research and therapeutic purposes.[1][2][3][4]
Application Notes
Metabolic glycoengineering with acetylated azido sugars is a versatile strategy that leverages the cell's own biosynthetic pathways to incorporate unnatural monosaccharides containing an azide group into glycoconjugates.[2][4] The peracetylated forms of these sugars enhance cell permeability, and once inside the cell, cytosolic esterases remove the acetyl groups, allowing the azido sugar to enter the respective glycan biosynthetic pathway.[5][6] The small and bioorthogonally reactive azide group serves as a chemical handle for subsequent covalent modification with probes via Staudinger ligation or click chemistry.[2][7]
Commonly Used Acetylated Azido Sugars:
-
N-azidoacetylmannosamine (Ac4ManNAz): A precursor for azido-sialic acid (SiaNAz), primarily used for labeling sialoglycoproteins on the cell surface.[2][8]
-
N-azidoacetylgalactosamine (Ac4GalNAz): Used for labeling mucin-type O-linked glycans.[2][5] It can also be converted to UDP-GlcNAz and label O-GlcNAcylated proteins.[9][10]
-
N-azidoacetylglucosamine (Ac4GlcNAz): A tool for studying O-GlcNAcylated proteins, which are intracellular.[2][11]
Key Applications:
-
Glycan Visualization and Imaging: Labeled glycans can be visualized in cells and organisms using fluorescent probes, enabling the study of glycan localization and dynamics.[1][3][12]
-
Glycoprotein Identification and Proteomics: Azide-labeled glycoproteins can be enriched using affinity tags (e.g., biotin) for subsequent identification and analysis by mass spectrometry.[1][13][14]
-
Drug Development and Delivery: This technique can be used to study changes in glycosylation in disease models, such as cancer, and to develop targeted drug delivery systems.[5][15][16][17]
-
Cell Tracking: Labeled cells can be tracked in vivo to monitor their fate and biodistribution.[8][18][19]
-
Biomaterial Functionalization: The azide group can be used to functionalize extracellular matrix biomaterials in a chemoselective manner.[20]
Quantitative Data Summary
The optimal conditions for metabolic labeling can vary depending on the cell type, the specific azido sugar, and the experimental goals. The following tables summarize recommended starting concentrations and incubation times from various studies.
Table 1: Recommended Concentrations of Acetylated Azido Sugars for Cell Labeling
| Azido Sugar | Cell Line(s) | Recommended Concentration (µM) | Observations |
| Ac4ManNAz | A549, MCF-7, HCT116, KB, U87MG, MDA-MB-468, MDA-MB-436 | 10 - 50 | 50 µM showed decreased proliferation in A549 cells; 10 µM had minimal effects on cellular physiology.[19][21] |
| Ac4ManNAz | Jurkat, CHO | 50 | Effective for labeling.[22] |
| Ac4ManNAz | hMSC-TERT | 20 - 50 | No adverse effects on cell viability or gene expression.[23] |
| Ac4GalNAz | General recommendation | 25 - 75 | Recommended starting range.[22] |
| Ac4GalNAz | Jurkat, CHO, various mammalian cell lines | 50 | Effective concentration for labeling.[22] |
| Ac4GalNAz | HeLa | 200 | Used as a positive control for robust incorporation.[11][22] |
| Ac4GlcNAz | Various cell lines | 200 | Used for labeling O-GlcNAcylated proteins.[11] |
Table 2: Recommended Incubation Times for Metabolic Labeling
| Azido Sugar | Cell Line(s) | Incubation Time | Notes |
| Ac4ManNAz | General mammalian cells | 1 - 3 days | Optimal time should be determined empirically for each cell line.[12] |
| Ac4ManNAz | A549 | 3 days | To induce azide groups on the cell surface.[19] |
| Ac4GlcNAz | Various cell lines | 16 hours | For labeling O-GlcNAcylated proteins.[11] |
| Ac4GalNAz | General recommendation | 1 - 3 days | Dependent on the cell line and experimental goals. |
Experimental Workflows and Signaling Pathways
Metabolic Glycoengineering and Detection Workflow
The overall process involves two main stages: metabolic labeling of cells with an acetylated azido sugar, followed by the detection of the incorporated azide group via a bioorthogonal reaction.
Caption: General workflow for metabolic glycoengineering and detection.
Metabolic Pathway for Ac4ManNAz Incorporation
Ac4ManNAz is metabolized through the sialic acid biosynthetic pathway to be incorporated into sialoglycoproteins.
Caption: Metabolic pathway of Ac4ManNAz to SiaNAz incorporation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the general procedure for labeling cultured mammalian cells with an acetylated azido sugar.
Materials:
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that allows for logarithmic growth during the labeling period.[12]
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).[12][22] Store at -20°C.
-
Cell Treatment: Dilute the azido sugar stock solution in complete cell culture medium to the desired final concentration (refer to Table 1). Remove the existing medium from the cells and replace it with the medium containing the azido sugar. Include a vehicle-only control (e.g., DMSO at the same final concentration).[22]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[12] The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.[12] The cells are now ready for downstream detection and analysis.
Protocol 2: Detection of Azide-Labeled Glycans via Staudinger Ligation
This protocol is for the detection of azide-labeled glycoproteins in cell lysates using a phosphine (B1218219) probe.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Phosphine-probe (e.g., Phosphine-FLAG)
-
BCA protein assay kit
-
SDS-PAGE reagents
-
Western blotting reagents and antibodies (e.g., anti-FLAG)
Procedure:
-
Cell Lysis: Harvest the washed, metabolically labeled cells and lyse them in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay.
-
Staudinger Ligation Reaction: In a microcentrifuge tube, add the desired amount of cell lysate (e.g., 50-100 µg of total protein). Add the phosphine-probe to a final concentration of approximately 250 µM.[2]
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle rotation.[2]
-
Analysis by Western Blot:
-
Add SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an antibody against the epitope tag on the phosphine probe (e.g., anti-FLAG antibody).
-
Detect the labeled proteins using an appropriate secondary antibody and chemiluminescence.
-
Protocol 3: Detection of Azide-Labeled Glycans via Copper-Free Click Chemistry (SPAAC) for Fluorescence Microscopy
This protocol describes the detection of azide-labeled glycans on fixed cells using a DBCO-functionalized fluorescent probe.
Materials:
-
Metabolically labeled cells on coverslips or in imaging dishes (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
DBCO-fluorophore conjugate
-
DAPI (for nuclear counterstaining, optional)
-
Mounting medium
Procedure:
-
Fixation: After the metabolic labeling and washing steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Washing: Wash the cells twice with PBS.[12]
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[12]
-
Washing: Wash the cells twice with PBS.[12]
-
Click Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution (e.g., 10 µM in PBS) for 1 hour at room temperature, protected from light.[12][18]
-
Washing: Wash the cells three times with PBS.[12]
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.[12]
-
Washing: Wash the cells twice with PBS.[12]
-
Imaging: Mount the coverslips with an appropriate mounting medium and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[12]
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. GlycoProfile™ Azido Sugars [merckmillipore.com]
- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Production of site-specific antibody conjugates using metabolic glycoengineering and novel Fc glycovariants[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Applications of Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]
- 18. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thno.org [thno.org]
- 20. Bioorthogonal Labeling and Chemoselective Functionalization of Lung Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Azido-PEG4-glucose in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG4-glucose as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The unique structure of this linker, featuring a glucose moiety, offers a promising strategy for targeted delivery to cells overexpressing glucose transporters, such as GLUT1, which is a common characteristic of various cancer cells.
Introduction to Glucose-Targeted PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of three components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a linker connecting the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
The incorporation of a glucose moiety into the PROTAC linker, as with Azido-PEG4-glucose, is a rational design strategy to enhance the selective uptake of the PROTAC into cancer cells.[1] Many cancer cells exhibit increased glucose uptake to fuel their high metabolic rate, a phenomenon known as the Warburg effect.[1] This is often mediated by the overexpression of glucose transporters, particularly GLUT1.[1] By mimicking glucose, a PROTAC containing a glucose-based linker can be actively transported into cancer cells via GLUT1, thereby increasing its intracellular concentration and enhancing its degradation efficiency against the target protein.
Mechanism of Action: GLUT1-Targeted Protein Degradation
A PROTAC synthesized with an Azido-PEG4-glucose linker is designed to be recognized and transported by GLUT1 transporters on the cell surface. Once inside the cell, the PROTAC can engage its target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for covalently linking molecules.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097), and is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3][4] Its bio-orthogonality makes it particularly valuable in drug discovery and bioconjugation, allowing for the precise modification of complex biomolecules in aqueous environments.[5][6]
Core Principles
The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, which exhibits a significant rate acceleration of up to 10⁸ compared to the uncatalyzed version.[2][3] The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[2][7] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), stabilizes the Cu(I) oxidation state and enhances the reaction rate.[7][8]
Data Presentation: Reaction Component Overview
The following table summarizes typical concentrations and conditions for CuAAC reactions, providing a basis for experimental design.
| Component | Role | Typical Concentration / Amount | Notes |
| Azide | Reactant | 1.0 equivalent | Starting material. |
| Alkyne | Reactant | 1.0 - 1.2 equivalents | A slight excess can be used to ensure complete consumption of the azide. |
| Copper Source | Catalyst | 0.05 - 1 mol% (small molecules); 25-50 µM (bioconjugation) | Cu(II) salts (e.g., CuSO₄) are common and require a reducing agent.[2] Cu(I) salts (e.g., CuI, CuBr) can be used directly but are prone to oxidation.[2] |
| Reducing Agent | Cu(II) to Cu(I) reduction | 0.1 - 5 equivalents (relative to copper) | Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state and prevent re-oxidation.[2][9] |
| Accelerating Ligand | Stabilizes Cu(I), increases rate | 1-5 molar ratio to copper | TBTA and THPTA are common ligands that prevent catalyst disproportionation and reduce copper-induced damage to biomolecules.[2][10] |
| Solvent | Reaction Medium | Various | DMF, DMSO, THF, and aqueous buffers (e.g., PBS) are commonly used. The reaction is tolerant to a wide range of protic and aprotic solvents.[2] |
| Temperature | Reaction Condition | Room temperature | The reaction is typically efficient at ambient temperatures.[4] |
| Reaction Time | Reaction Condition | 15 minutes - 24 hours | Reaction completion can be monitored by TLC or LC-MS.[2][4] |
Experimental Protocols
Protocol 1: General Solution-Phase CuAAC for Small Molecule Synthesis
This protocol is suitable for general organic synthesis applications.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.1 equivalents) in water.
-
In another separate vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.05 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can often be isolated by precipitation and filtration or extraction.[3]
Protocol 2: CuAAC for Protein Labeling (Bioconjugation)
This protocol is adapted for labeling proteins with probes or other molecules.
Materials:
-
Protein solution (10-50 µM)
-
Azide or alkyne-functionalized probe (2-10 fold molar excess over the protein)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
To the protein solution, add the functionalized probe to the desired final concentration.
-
Prepare the catalyst premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[2] Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein-probe solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[7]
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction should be protected from light.[7]
-
The labeled protein can then be purified using standard methods such as size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. bioclone.net [bioclone.net]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEGylated Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and versatile bioorthogonal ligation technique, enabling the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This "click chemistry" reaction relies on the high ring strain of cyclooctynes, such as dibenzocyclooctynes (DBCO) and bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azides to form a stable triazole linkage.[1][2]
The incorporation of polyethylene (B3416737) glycol (PEG) linkers in this system offers significant advantages. PEGylation enhances the aqueous solubility of reactants, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic and pharmacodynamic properties of the final conjugate.[1][3][4] The combination of SPAAC with PEGylated sugars provides a robust platform for the development of novel glycoconjugates for various applications, including targeted drug delivery, in vivo imaging, and the study of glycan functions.[5][6][7] Abnormal glycosylation is a hallmark of many diseases, including cancer, making glycoconjugates promising candidates for diagnostics and therapeutics.[7]
These application notes provide an overview of SPAAC with PEGylated sugars, including kinetic data, detailed experimental protocols for synthesis and conjugation, and methods for purification and characterization of the final products.
Data Presentation
Table 1: Reaction Kinetics of Selected SPAAC Reactions
This table summarizes the second-order rate constants for various SPAAC reactions, providing a basis for selecting appropriate reagents and predicting reaction times. The kinetics of SPAAC can be influenced by the structure of the cyclooctyne (B158145), the electronic properties of the azide (B81097), the solvent, and the pH.[8][9]
| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Alexa488-DIBO | Rho S144azF | 62 ± 12 | In-gel fluorescence quantification | [10] |
| DBCO-PEG | p-azido-L-phenylalanine (pAzF) | ~0.1 | Absorbance measurement at 306 nm | [11] |
| DBCO-PEG | p-azidomethyl-L-phenylalanine (pAMF) | ~0.7 | Absorbance measurement at 306 nm | [11] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25°C or 37°C | [9] |
| Sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS buffer (pH 7), 25°C or 37°C | [9] |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | PBS or HEPES buffer (pH 7) | [9][12] |
Note: Reaction rates can vary significantly based on specific reaction conditions and the molecular context of the azide and alkyne moieties.
Table 2: Typical SPAAC Reaction Parameters
This table provides a starting point for designing SPAAC experiments with PEGylated sugars. Optimization may be necessary for specific applications.
| Parameter | Recommended Range | Notes | Reference |
| Molar Excess of Alkyne | 2 - 4 fold | A slight excess of the cyclooctyne reagent is often used to drive the reaction to completion. | [1] |
| Reaction Temperature | 4°C - 25°C (Room Temperature) | SPAAC proceeds efficiently at mild temperatures, which is ideal for sensitive biomolecules. | [1] |
| Reaction Time | 4 - 24 hours | Reaction time depends on the kinetics of the specific azide-alkyne pair and reactant concentrations. | [1] |
| Solvent | PBS (pH 7.4), Anhydrous DMSO for stock solutions | The reaction is typically performed in aqueous buffers. DMSO concentration should be kept low (<5% v/v) to avoid protein denaturation. | [1] |
Experimental Protocols
Protocol 1: Synthesis of an Azide-Modified PEGylated Sugar (Exemplary)
This protocol describes a general method for the synthesis of an azide-functionalized PEGylated sugar, which can then be used in a SPAAC reaction. This example is based on general principles of organic synthesis and may require adaptation for specific sugar and PEG moieties.[13][14]
Materials:
-
Sugar with a suitable functional group for PEGylation (e.g., a hydroxyl group)
-
Heterobifunctional PEG with a terminal azide and an NHS ester (or other reactive group)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Purification supplies (e.g., dialysis tubing or size-exclusion chromatography column)
Procedure:
-
Dissolution: Dissolve the sugar (1 equivalent) in anhydrous DMF.
-
Activation (if necessary): If the sugar requires activation, perform this step according to established procedures. For direct coupling to an NHS-ester PEG, this may not be necessary.
-
PEGylation: Add the azide-PEG-NHS ester (1.1 equivalents) to the sugar solution.
-
Base Addition: Add TEA or DIEA (2-3 equivalents) to the reaction mixture to facilitate the reaction between the NHS ester and the sugar's hydroxyl or amino group.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purification: Purify the azide-modified PEGylated sugar by dialysis against deionized water to remove unreacted PEG and other small molecules, followed by lyophilization. Alternatively, size-exclusion chromatography can be used.[15][16][17]
-
Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.[18][19][20]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general procedure for conjugating an azide-modified PEGylated sugar to a molecule containing a strained alkyne (e.g., DBCO or BCN).[1]
Materials:
-
Azide-modified PEGylated sugar (from Protocol 1)
-
DBCO- or BCN-functionalized molecule (e.g., protein, peptide, or small molecule drug)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solutions
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the azide-modified PEGylated sugar in PBS to the desired final concentration.
-
Prepare a stock solution of the DBCO/BCN-functionalized molecule in anhydrous DMSO (e.g., 10 mM). Allow the vial to warm to room temperature before opening to prevent condensation.[1]
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of the azide-modified PEGylated sugar.
-
Add the stock solution of the DBCO/BCN-functionalized molecule to the reaction mixture. A 2-4 fold molar excess of the alkyne reagent over the azide is a good starting point.[1] The final concentration of DMSO should be kept below 5% (v/v).[1]
-
-
Incubation: Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours.[1] The optimal time may need to be determined empirically.
-
Monitoring: The reaction progress can be monitored by techniques such as SDS-PAGE (for protein conjugates), HPLC, or LC-MS.
-
Purification: Once the reaction is complete, purify the resulting glycoconjugate to remove excess reagents. This can be achieved by size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugate.
Protocol 3: Purification and Characterization of the PEGylated Glycoconjugate
Materials:
-
Crude reaction mixture from Protocol 2
-
Appropriate chromatography columns and buffers
-
Instrumentation for analysis (e.g., LC-MS, SDS-PAGE, UV-Vis spectrophotometer)
Procedure:
-
Purification:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger glycoconjugate from smaller, unreacted starting materials.
-
Dialysis: For macromolecular conjugates, dialysis against a suitable buffer can effectively remove small molecule reagents.
-
Affinity Chromatography: If one of the reaction partners has an affinity tag (e.g., a His-tag), this can be used for purification.
-
-
Characterization:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the final conjugate, thereby confirming successful ligation.[18][19]
-
SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight on an SDS-PAGE gel indicates successful conjugation. The gel can be visualized by Coomassie staining or, if one of the components is fluorescent, by fluorescence imaging.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final product.
-
NMR Spectroscopy: For smaller conjugates, NMR can provide detailed structural information.
-
Mandatory Visualizations
Caption: The SPAAC reaction mechanism.
Caption: A typical SPAAC experimental workflow.
Caption: Targeted drug delivery via glycoconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Sugar-PEGylated polymers for drug delivery applications • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. PEGylated starch acetate nanoparticles and its potential use for oral insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]
- 16. Influence of residual sugars on the purification of lactic acid using short path evaporation :: BioResources [bioresources.cnr.ncsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. enovatia.com [enovatia.com]
- 19. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Deprotection of Acetylated Glucose Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
In synthetic carbohydrate chemistry, the acetyl group is a cornerstone for the temporary protection of hydroxyl functionalities. Its stability and ease of introduction make it invaluable for controlling stereoselectivity during glycosylation reactions. However, the removal of acetyl groups often requires harsh chemical conditions (e.g., strong bases like sodium methoxide), which can lead to side reactions, anomerization, or degradation of sensitive functional groups elsewhere in the molecule.
Enzymatic deprotection has emerged as a powerful alternative, offering high chemo-, regio-, and stereoselectivity under mild, aqueous conditions (typically neutral pH and room temperature).[1] This green chemistry approach minimizes the need for tedious workups and purifications, making it highly attractive for the synthesis of complex carbohydrates, glycoconjugates, and pharmacologically active compounds.[1] Lipases and acetyl xylan (B1165943) esterases are the primary enzyme classes employed for this purpose, each offering unique specificities.
Key Applications in Research and Drug Development
-
Oligosaccharide Synthesis: Regioselective deprotection of a single hydroxyl group on a peracetylated sugar creates a "glycosyl acceptor." This tailor-made intermediate is crucial for the stereoselective formation of glycosidic bonds, enabling the synthesis of complex oligosaccharides and glycoderivatives.[1]
-
Drug Development & Nucleoside Chemistry: Many antiviral and anticancer drugs are nucleoside analogues. The synthesis of these molecules often involves protecting hydroxyl groups on the sugar moiety. Enzymatic deprotection provides a mild and selective method for removing acetyl groups without affecting other sensitive parts of the molecule, such as base-labile protecting groups or the nucleoside itself.[1][2]
-
Glycoconjugate Synthesis: The development of carbohydrate-derived therapeutics, such as peptide-carbohydrate conjugates, relies on precise chemical modifications. Enzyme-labile protecting groups, including acetylated glucose derivatives, allow for deprotection under physiological conditions (pH 7.0, 37°C), preserving the integrity of the peptide or other biomolecules.[3]
Featured Enzymes and Their Properties
The choice of enzyme is critical as it dictates the outcome, whether complete deacetylation or regioselective deprotection.
-
Amano Lipase (B570770) A (from Aspergillus niger): This commercially available lipase is highly effective for the complete O-deacetylation of various per-acetylated biomolecules. It has been shown to fully hydrolyze peracetylated α-glycopyranosides like glucose and mannose with excellent yields (>99%) under mild conditions (pH 7, 25°C).[1]
-
Candida antarctica Lipase B (CAL-B): CAL-B is one of the most widely used enzymes for regioselective deacetylation.[2] Its selectivity is highly dependent on the monosaccharide's configuration. For peracetylated glucose, CAL-B demonstrates a preference for deacetylation at the C-1 (anomeric) and C-6 (primary) positions.[4][5] The β-anomers tend to yield anomeric deprotection products, while α-anomers preferentially react at the sixth or fourth position.[4]
-
Acetyl Xylan Esterases (AcXEs): These enzymes, such as FjoAcXE, are particularly useful for the deacetylation of more complex substituted xylans.[6][7] They can cleave acetyl groups from various positions, including singly acetylated, doubly 2,3-O-acetylated, and even sterically hindered internal positions, demonstrating a broad substrate range.[6][7][8]
Quantitative Data Summary
The following tables summarize the performance of various enzymes in the deprotection of acetylated glucose and related derivatives.
Table 1: Complete Deprotection of Peracetylated Sugars
| Substrate | Enzyme | pH | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Peracetylated α-Glucose | Amano Lipase A (Aspergillus niger) | 7.0 | 25 | - | >99 | [1] |
| Peracetylated α-Mannose | Amano Lipase A (Aspergillus niger) | 7.0 | 25 | - | >99 | [1] |
| Peracetylated β-Galactose | Amano Lipase A (Aspergillus niger) | 7.0 | 25 | - | 75-80 | [1] |
| Peracetylated β-Ribofuranose| Amano Lipase A (Aspergillus niger) | 7.0 | 25 | - | 75-80 |[1] |
Table 2: Regioselective Deprotection of Acetylated Glucose Derivatives
| Substrate | Enzyme | Key Selectivity (Position) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2,3,4,6-Penta-O-acetyl-β-D-glucose | Candida antarctica Lipase | C-1 | - | [5] |
| Peracetylated Methyl Pyranosides | Candida Lipase | Primary (C-6) | - | [5] |
| Peracetylated Pyranoses | Porcine Pancreatic Lipase | C-1 | - | [5] |
| Thio-β-D-glucopyranoside | Candida antarctica Lipase B | C-6 | 80 | [9] |
| Thio-D-galactopyranoside | Candida antarctica Lipase B | C-2 and C-6 (diacetate) | 85 |[9] |
Experimental Workflows & Logical Diagrams
A typical experimental workflow for enzymatic deprotection involves substrate solubilization, enzymatic reaction, and subsequent product purification and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel acetyl xylan esterase enabling complete deacetylation of substituted xylans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel acetyl xylan esterase enabling complete deacetylation of substituted xylans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Conjugating Azido-PEG4-glucose to DBCO or BCN Modified Molecules for Glycan Labeling and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycosylation is critical for understanding a vast array of biological processes, from cell-cell recognition and signaling to disease progression and immune responses. Metabolic glycoengineering, coupled with bioorthogonal click chemistry, has emerged as a powerful tool for the detection, visualization, and analysis of glycans in living systems.[1] This approach involves the metabolic incorporation of an unnatural sugar, such as Azido-PEG4-glucose, into cellular glycans. The azide (B81097) group serves as a bioorthogonal handle, allowing for its specific covalent reaction with a complementary probe, typically containing a strained alkyne like Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
This copper-free click chemistry reaction is highly efficient and biocompatible, proceeding readily under physiological conditions without the need for cytotoxic catalysts.[2] The polyethylene (B3416737) glycol (PEG4) linker on the azido (B1232118) sugar enhances its solubility and bioavailability. This application note provides detailed protocols for the conjugation of Azido-PEG4-glucose to DBCO or BCN-modified molecules and its application in labeling and visualizing cell surface glycans.
Principle of the Method
The methodology is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated form of Azido-PEG4-glucose. The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the Azido-PEG4-glucose is metabolized by the cell's glycosylation machinery and incorporated into various glycoconjugates on the cell surface.[1][4]
-
Bioorthogonal Ligation (SPAAC): The azide-labeled glycans on the cell surface are then available to react with a molecule functionalized with a strained alkyne (DBCO or BCN). This reaction forms a stable triazole linkage, covalently attaching the probe (e.g., a fluorophore, biotin, or drug molecule) to the glycans for subsequent detection, imaging, or therapeutic action.[2][3]
Data Presentation
Quantitative Data on SPAAC Reaction Kinetics
| Azide | Cyclooctyne | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine | PBS (7) | 25 | 0.32 - 0.85 |
| 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine | HEPES (7) | 25 | 0.55 - 1.22 |
| General Azides | DBCO Derivatives | Aqueous Buffer | Room Temp | ~0.1 - 2.0 |
| Simple Azides | BCN | Aqueous Buffer | Room Temp | ~0.01 - >1.0 |
Table 1: Representative second-order rate constants for SPAAC reactions of an azido sugar with DBCO and general rates for DBCO and BCN reactions. Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido-PEG4-glucose
This protocol describes the incorporation of azide groups onto the cell surface glycans through metabolic labeling.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated Azido-PEG4-glucose (Ac4-Azido-PEG4-Glc)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4-Azido-PEG4-Glc Stock Solution: Dissolve peracetylated Azido-PEG4-glucose in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Add the Ac4-Azido-PEG4-Glc stock solution to the complete culture medium to a final concentration of 25-50 µM.[9]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[10]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.[10] The cells are now ready for conjugation with a DBCO or BCN-modified molecule.
Protocol 2: Conjugation of Azido-Labeled Cells with a DBCO- or BCN-Fluorophore (for Fluorescence Microscopy)
This protocol describes the "click" reaction of a DBCO- or BCN-functionalized fluorescent dye to azide-labeled cell surface glycans for visualization.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-fluorophore or BCN-fluorophore (e.g., DBCO-Cy5)
-
Complete cell culture medium (serum-free is often recommended for the labeling step)
-
PBS
-
Fluorescence microscope
Procedure:
-
Prepare Fluorophore Staining Solution: Prepare a stock solution of the DBCO- or BCN-fluorophore in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.[9]
-
SPAAC Reaction: Add the fluorophore staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific fluorophore and cell type.[9]
-
Washing: Gently wash the cells three to four times with PBS to remove any unreacted fluorophore.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.[10]
Protocol 3: In-solution Conjugation of Azido-PEG4-glucose to a DBCO- or BCN-modified Molecule
This protocol provides a general procedure for the conjugation of Azido-PEG4-glucose to a DBCO- or BCN-modified molecule in a cell-free system.
Materials:
-
Azido-PEG4-glucose
-
DBCO- or BCN-modified molecule of interest
-
Reaction Buffer: PBS (pH 7.4), HEPES, or other suitable amine- and azide-free buffer.[6]
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, silica (B1680970) gel chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve Azido-PEG4-glucose in the reaction buffer to a desired concentration.
-
Dissolve the DBCO- or BCN-modified molecule in a minimal amount of DMSO or DMF and then dilute into the reaction buffer. The final concentration of the organic solvent should be kept low (typically <10% v/v).[6]
-
-
Reaction Setup:
-
Combine the Azido-PEG4-glucose and the DBCO/BCN-modified molecule solutions in a reaction vessel.
-
A molar excess of 1.5 to 3-fold of one reactant over the other is often used to drive the reaction to completion.[11]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[12] The reaction can be monitored by TLC, HPLC, or LC-MS.
-
-
Purification:
-
Purify the resulting glycoconjugate using an appropriate method based on the properties of the product. For small molecules, this may include reverse-phase HPLC or silica gel chromatography.
-
Mandatory Visualizations
Caption: Experimental workflow for metabolic glycoengineering and SPAAC.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido Sugar Concentration for Cell Labeling
Welcome to the Technical Support Center for optimizing azido (B1232118) sugar concentration in cell labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve robust and reproducible results in metabolic glycoengineering.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the metabolic labeling of cells with azido sugars.
Q1: What is the recommended starting concentration for azido sugars?
A1: The optimal concentration for cell labeling can vary significantly between cell types and experimental conditions.[1] A general starting range for peracetylated azido sugars like Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz is typically between 25-75 μM.[2][3] However, for sensitive cell lines or in vivo studies, a lower concentration of 10 μM may be optimal to balance labeling efficiency with minimal physiological disruption.[4][5][6] It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals.
Q2: I am observing high cell toxicity or a decrease in cell proliferation. What could be the cause?
A2: High concentrations of azido sugars can lead to cytotoxicity.[7] For instance, studies have shown that 50 μM of Ac4ManNAz can reduce cellular functions such as energy generation and migration ability.[4][5] The azide (B81097) group itself, at high concentrations, can also contribute to a reduced cell growth rate.[7]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of concentrations (e.g., 5, 10, 25, 50, 100 μM) to identify the highest concentration that does not adversely affect cell viability and proliferation.
-
Reduce Incubation Time: While longer incubation can increase labeling, it may also enhance toxicity. Try a shorter incubation period (e.g., 24 hours instead of 72 hours).
-
Monitor Cell Health: Regularly assess cell morphology and viability (e.g., using a trypan blue exclusion assay or MTT assay) throughout the experiment.[8]
Q3: My labeling efficiency is low, resulting in a weak signal. How can I improve it?
A3: Low labeling efficiency can be caused by several factors, from suboptimal sugar concentration to issues with the detection reaction.
Troubleshooting Steps:
-
Optimize Azido Sugar Concentration: A concentration that is too low will result in insufficient incorporation.[7] Refer to the recommended starting ranges and perform a titration to find the optimal concentration for your cells.
-
Optimize Incubation Time: Metabolic incorporation of azido sugars is time-dependent. Labeling generally increases over the first 24-72 hours.[9][10] It is crucial to determine the optimal incubation time for your specific cell type and experimental goals.[7]
-
Ensure Cell Health: Use healthy, actively dividing cells (logarithmic growth phase) for labeling experiments. Stressed or unhealthy cells may not incorporate the sugar analog efficiently.[7]
-
Check for Competition with Natural Sugars: High concentrations of the natural sugar counterpart (e.g., mannosamine (B8667444) for Ac4ManNAz) in the culture medium can compete with the azido sugar for metabolic incorporation.[1][11] If possible, use a medium with a defined and lower concentration of the competing natural sugar.
-
Verify Detection Reagent: Ensure your detection reagent (e.g., phosphine (B1218219) or alkyne-probes) is of high quality and used at the recommended concentration. The efficiency of the subsequent bioorthogonal reaction (e.g., Staudinger ligation or click chemistry) is critical for signal generation.[9]
Q4: I am seeing high background fluorescence or non-specific labeling. What can I do?
A4: High background can obscure your specific signal and is often related to the detection step.
Troubleshooting Steps:
-
Washing Steps: Ensure thorough washing of cells after incubation with the azido sugar and after the click chemistry reaction to remove any unbound reagents.
-
Click Chemistry Catalyst: If using copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can be toxic and may contribute to background.[1] Consider using a copper-free click chemistry approach like strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging.[2]
-
Reagent Purity: Use high-purity azido sugars and detection probes to minimize non-specific reactions.
-
Control Experiments: Always include proper controls, such as cells not treated with the azido sugar but subjected to the click reaction, to assess the level of background signal.
Quantitative Data Summary
The following table summarizes recommended concentrations and observed effects of various azido sugars from the literature. This data should serve as a starting point for experimental design.
| Azido Sugar | Cell Line | Recommended Concentration | Incubation Time | Key Observations & Notes |
| Ac4ManNAz | Various | 25-75 µM[2][3] | 48-72 hours[10][12] | A concentration of 10 µM is suggested as optimal for in vivo labeling to minimize effects on cell physiology.[4][5][6] Concentrations of 50 µM have been shown to decrease cell proliferation and migration.[4] |
| Ac4GalNAz | Jurkat, HepG2, CHO | 10 µM - 50 µM[9][13] | 24-72 hours[7][9] | Can be more effective than Ac4GlcNAz for labeling O-GlcNAcylated proteins due to metabolic cross-talk.[1] |
| Ac4GlcNAz | HeLa | ~200 µM[9] | Not specified | Used for labeling O-GlcNAcylated proteins.[9] Its efficiency can be lower than Ac4GalNAz for this purpose.[1] |
| 6AzFuc | Not specified | Not specified | Not specified | Mentioned as a synthesized azido sugar for metabolic labeling.[14][15] |
Experimental Protocols
This section provides a general methodology for metabolic labeling of cultured cells with azido sugars.
1. Preparation of Azido Sugar Stock Solution
-
Dissolve the peracetylated azido sugar (e.g., Ac4ManNAz) in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[10]
-
Store the DMSO stock solution at -20°C for up to 6 months.[10]
2. Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in an appropriate culture vessel and grow them to approximately 80% confluency.[9]
-
Labeling: Replace the existing cell culture medium with fresh medium containing the desired final concentration of the azido sugar. This is achieved by diluting the stock solution into the medium (e.g., a 1:250 dilution of a 10 mM stock to get a final concentration of 40 µM).[10]
-
Vehicle Control: In parallel, treat a separate culture of cells with the same volume of the vehicle (e.g., DMSO) as a negative control.[9]
-
Incubation: Incubate the cells for a period sufficient for metabolic incorporation, typically 1 to 3 days, in a standard cell culture incubator (37°C, 5% CO2).[9][10][14]
3. Detection via Click Chemistry (General Workflow)
Following metabolic incorporation, the azide-labeled glycans can be detected using a bioorthogonal reaction with a probe containing a complementary functional group (e.g., an alkyne or phosphine).
-
Wash: Gently wash the cells to remove any unincorporated azido sugar.
-
Reaction: Incubate the cells with the detection probe (e.g., a fluorescently-tagged alkyne for CuAAC or SPAAC) under appropriate reaction conditions.
-
Wash: Thoroughly wash the cells to remove any excess detection probe.
-
Analysis: Visualize and/or quantify the labeled cells using the appropriate method (e.g., fluorescence microscopy, flow cytometry, or western blot).
Visualizations
The following diagrams illustrate key workflows and concepts in azido sugar-based cell labeling.
Caption: A generalized workflow for metabolic cell labeling with azido sugars.
Caption: A decision tree for troubleshooting low signal in cell labeling experiments.
References
- 1. chempep.com [chempep.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 12. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Azide Group Stability in Bioconjugation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted reduction of azide (B81097) groups during conjugation reactions. Here you will find troubleshooting advice and frequently asked questions to help ensure the success of your experiments.
Troubleshooting Guide: Unwanted Azide Reduction
This guide addresses specific issues you might encounter related to the stability of the azide group during your conjugation workflows.
Issue 1: Low or No Conjugation Yield When Using a Reducing Agent
-
Question: I am performing a conjugation reaction that requires the reduction of disulfide bonds in my protein, but I am getting a low yield. I suspect my azide-containing molecule is being reduced. What could be the cause?
Answer: The most likely cause is the choice of reducing agent. Common thiol-based reducing agents like dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are known to reduce azides to amines, especially at neutral or elevated pH.[1][2] This side reaction will consume your azide-functionalized reagent, leading to poor conjugation efficiency.
Recommended Solutions:
-
Sequential Reduction and Labeling: The most robust method is to first reduce the disulfide bonds and then remove the reducing agent before adding your azide-containing molecule. This can be achieved through buffer exchange using spin filters, dialysis, or desalting columns.[1]
-
Use of Azide-Compatible Reducing Agents: If sequential steps are not feasible, consider using a milder reducing agent or conditions. While TCEP can reduce azides, its reaction with maleimides is often faster, but it can still lead to reduced yields.[3][4] For some applications, dithiothreitol (DTT) has been shown to be a safer option than other thiol scavengers like 1,2-ethanedithiol (B43112) (EDT), causing significantly less azide reduction.[5]
-
Quenching the Reducing Agent: An alternative to removal is to quench the reducing agent in situ. For example, water-soluble PEG-azides can be used to quench TCEP and THPP before adding a maleimide-containing conjugation partner.[3][6]
-
-
Question: How can I confirm that my azide group is being reduced?
Answer: Mass spectrometry (LC-MS) is the most direct method to confirm the reduction of your azide-containing molecule. You will observe a mass shift corresponding to the conversion of the azide group (-N3, mass = 42.01 Da) to an amine group (-NH2, mass = 16.02 Da), resulting in a net mass loss of 26.0 Da.
Issue 2: Side Reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Question: I am using a copper-free click chemistry (SPAAC) reaction to avoid reducing agents, but I am still observing non-specific labeling of my protein. What could be happening?
Answer: While SPAAC is bioorthogonal and avoids the use of potentially reducing copper catalysts, the strained alkyne itself can sometimes react with other functional groups on a protein.[7] The most common side reaction is a thiol-yne addition with reduced cysteine residues.[7]
Recommended Solutions:
-
Alkylate Free Thiols: Before performing the SPAAC reaction, you can block any free cysteine residues by alkylating them with a reagent like iodoacetamide (B48618) (IAM). IAM is compatible with SPAAC and will prevent the undesired thiol-yne reaction.[7]
-
Optimize Reaction Conditions: Ensure that your reaction buffer is at an appropriate pH (typically around 7.4). Extreme pH values can sometimes promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which common reducing agents should I avoid when working with azides?
A1: As a general rule, you should be cautious with phosphines and thiols. Specifically, tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT), and β-mercaptoethanol (BME) are known to reduce azides to primary amines.[1][2] The rate of reduction can vary depending on the specific thiol, pH, and temperature.[2]
Q2: Are there any reducing agents that are compatible with azides?
A2: True compatibility is rare, as the azide group is inherently susceptible to reduction. However, the rate of reduction can be managed. For instance, in solid-phase peptide synthesis, triisopropylsilane (B1312306) (TIS) is a scavenger that is generally considered safe for azides, whereas thiol-based scavengers like EDT are problematic.[5] For disulfide reduction in solution, a sequential approach of reduction followed by removal of the reducing agent is the safest strategy.[1] A recently discovered visible light-induced azide reduction using Ru(II) has shown high chemoselectivity and compatibility with disulfides, suggesting its potential as a highly orthogonal reduction method.[8]
Q3: My antibody buffer contains sodium azide. Do I need to remove it before conjugation?
A3: Yes, it is critical to remove sodium azide from your antibody solution before attempting conjugation reactions, especially those involving NHS esters or other amine-reactive chemistries.[9] Sodium azide itself is an azide, but more importantly, it can interfere with many conjugation reactions. Buffer exchange via dialysis, desalting columns, or spin filtration is recommended.[10]
Q4: Can I protect the azide group during a reduction step and then deprotect it?
A4: While protecting group strategies are common in organic synthesis, they are less frequently used for bioconjugation due to the need for mild and biocompatible protection and deprotection steps.[11][12][13][14] Developing a protecting group strategy that is orthogonal to common bioconjugation conditions can be complex. It is often simpler to use an orthogonal conjugation strategy that avoids the need for a reducing agent altogether.
Q5: What are some alternative conjugation strategies that avoid the use of reducing agents?
A5: Several bioorthogonal conjugation methods do not require reducing conditions and are therefore fully compatible with the azide group. These include:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry reacts an azide with a strained cyclooctyne.[15][16]
-
Inverse Electron Demand Diels-Alder (IEDDA): This reaction occurs between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene) and is known for its exceptionally fast reaction kinetics.[17]
-
Staudinger Ligation: This reaction forms an amide bond between an azide and a phosphine-thioester.[18][19][20] It's important to note that the classic Staudinger reduction converts an azide to an amine, while the Staudinger ligation is engineered to form a stable amide bond.[16][21]
Data Summary
The following tables provide quantitative data on the reactivity of common reducing agents with azides and the performance of quenching strategies.
Table 1: Second-Order Rate Constants for the Reduction of 3'-azidothymidine (AZT) by Various Thiols
| Reducing Agent | Rate Constant (M⁻¹ sec⁻¹) at pH 7.2, 37°C | Reference |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ | [2] |
| Glutathione | 6.55 x 10⁻⁵ | [2] |
| Mercaptoethanol | 6.35 x 10⁻⁶ | [2] |
Data from Mangum et al., demonstrating the relative rates of azide reduction by common thiols.[2]
Table 2: Quenching of TCEP (100 mM) by PEG-Azides (250 mM) at pH 7, 37°C
| Quenching Agent | Time for Complete TCEP Oxidation (min) | Reference |
| Di-PEG Azide | ~50-60 | [6] |
| Tri-PEG Azide | ~50-60 | [6] |
| Tetra-PEG Azide | ~50-60 | [6] |
| Penta-PEG Azide | ~40 | [6] |
Data from Bell et al., showing the in situ oxidation of the reducing agent TCEP by various PEG-azides.[6]
Experimental Protocols
Protocol 1: Azide-Safe Peptide Cleavage from Solid Support
This protocol is designed to cleave a peptide from the resin while minimizing the risk of azide reduction.[5]
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Deionized Water
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile) for purification by HPLC.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general workflow for labeling an azide-containing biomolecule with a strained alkyne.[22]
-
Reagent Preparation:
-
Dissolve your azide-containing biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4). Ensure any interfering substances like sodium azide have been removed.
-
Prepare a stock solution of your strained alkyne (e.g., DBCO, BCN) in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the strained alkyne stock solution to the biomolecule solution. A 2-10 fold molar excess of the alkyne is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the biomolecule.
-
Incubate the reaction at room temperature or 4°C for 1-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification: Remove the excess unreacted alkyne using size exclusion chromatography, dialysis, or spin filtration.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for working with azide-containing molecules.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. A highly efficient azide-based protecting group for amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bioconjugation via azide-Staudinger ligation: an overview. | Semantic Scholar [semanticscholar.org]
- 21. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Deacetylation of Beta-D-Glucose
Welcome to the technical support center for challenges in removing acetyl groups from beta-D-glucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during deacetylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deacetylating beta-D-glucose?
A1: The most common methods for removing acetyl groups from beta-D-glucose and its derivatives can be broadly categorized into chemical and enzymatic methods.
-
Chemical Methods:
-
Zemplén Deacetylation: This is a classic and widely used method that employs a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[1][2] It is generally efficient and proceeds under mild conditions.
-
Acid-Catalyzed Deacetylation: This method uses acids like HCl or Lewis acids (e.g., AlCl₃) to remove acetyl groups.[3][4][5] It can offer different selectivity compared to base-catalyzed methods.
-
Base-Catalyzed Deacetylation (non-Zemplén): Other bases like sodium hydroxide (B78521) in methanol, alkali metal fluorides, or zinc acetate (B1210297) can also be used.[6][7][8]
-
-
Enzymatic Methods: Specific enzymes, such as esterases and lipases, can be used for regioselective deacetylation under mild, aqueous conditions.[9][10][11][12]
Q2: My Zemplén deacetylation is not going to completion. What are the possible causes?
A2: Incomplete Zemplén deacetylation can be due to several factors:
-
Insufficient Catalyst: The catalytic amount of sodium methoxide may have been consumed by acidic impurities or moisture in the solvent or on the glassware.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Steric Hindrance: The accessibility of the acetyl groups can be hindered by the surrounding chemical environment, especially in more complex glycosides.[13]
-
Solvent: While methanol is standard, the choice and purity of the solvent can impact the reaction.
Q3: I am observing unexpected side products in my deacetylation reaction. What could they be?
A3: Side products can arise from various unintended reactions:
-
Acyl Migration: Under certain conditions, particularly with acid or base catalysis, acetyl groups can migrate between hydroxyl positions, leading to a mixture of partially acetylated isomers.
-
Anomerization: The stereochemistry at the anomeric center (C1) can change, leading to a mixture of alpha and beta anomers.[14]
-
Degradation: Harsh acidic or basic conditions can lead to the degradation of the sugar backbone.
-
Incomplete Reaction: The "side products" may be partially deacetylated intermediates.
Q4: How can I monitor the progress of my deacetylation reaction?
A4: The progress of the deacetylation can be monitored using thin-layer chromatography (TLC). The deacetylated product will have a different retention factor (Rf) compared to the starting material due to the change in polarity. As the reaction progresses, the spot corresponding to the starting material will diminish, and the spot for the product will intensify.
Q5: Can I selectively remove only the anomeric acetyl group?
A5: Yes, regioselective deacetylation of the anomeric acetyl group is possible using specific reagents. Reagents like tri-isopropyltin ethoxide ((i-Pr)₃Sn(OEt)) and alkali metal fluorides in PEG-400 have been shown to selectively remove the anomeric acetate.[6][15] This is a valuable technique for preparing intermediates for glycosylation reactions.
Troubleshooting Guides
Issue 1: Incomplete Deacetylation
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC shows significant starting material remaining after the expected reaction time. | 1. Inactive or insufficient catalyst: Moisture or acidic impurities may have neutralized the base catalyst (e.g., sodium methoxide). | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Prepare a fresh solution of the catalyst. Add a slightly larger catalytic amount of the base. |
| 2. Low reaction temperature: The reaction may be too slow at the current temperature. | 2. If using mild conditions (e.g., room temperature), consider gently warming the reaction mixture. Monitor carefully to avoid side reactions. | |
| 3. Steric hindrance: The acetyl group is in a sterically hindered position. | 3. Increase the reaction time. Consider a different deacetylation method that may be less sensitive to steric effects, such as a different catalyst or an enzymatic approach. | |
| 4. Poor solubility: The starting material is not fully dissolved in the reaction solvent. | 4. Try a different solvent system or increase the solvent volume. Gentle heating may also improve solubility. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC shows multiple spots, indicating a mixture of products. | 1. Acyl migration: The reaction conditions are promoting the movement of acetyl groups. | 1. For base-catalyzed reactions, use milder conditions (lower temperature, shorter reaction time). For acid-catalyzed reactions, carefully control the acid concentration and temperature. |
| 2. Anomerization: The conditions are causing epimerization at the anomeric carbon. | 2. Use conditions known to preserve the anomeric configuration. For example, Zemplén deacetylation is generally not prone to anomerization. | |
| 3. Product degradation: The reaction conditions are too harsh, leading to the breakdown of the sugar. | 3. Use milder conditions (e.g., catalytic vs. stoichiometric base). If using strong acid or base, reduce the reaction time and temperature. Consider enzymatic deacetylation for sensitive substrates. | |
| 4. Incomplete reaction: The multiple spots are partially deacetylated intermediates. | 4. Increase the reaction time or the amount of catalyst to drive the reaction to completion. |
Quantitative Data Summary
The efficiency of deacetylation can vary significantly depending on the method and substrate. The following table summarizes reported yields for different deacetylation methods.
| Deacetylation Method | Substrate | Key Reagents | Yield (%) | Reference |
| Acetylation & Anomeric Deacetylation | D-Glucose | Acetic anhydride, sodium acetate, (i-Pr)₃Sn(OEt) | 77 (recrystallized β-pentaacetate), anomeric deacetylation yield not specified | [15] |
| Zemplén Deacetylation | O-acetylated carbohydrates | Catalytic sodium methoxide in methanol | Almost quantitative | [1] |
| Acid-Catalyzed Deacetylation | β-D-glucose pentaacetate | AlCl₃ | Not specified, but product identified | [3] |
| Anomeric Deacetylation | Galactose pentaacetate | CsF in PEG-400 | 85 | [6] |
| Enzymatic Deacetylation | Glucose pentaacetate | Acetyl xylan (B1165943) esterase (AXE) 35 | ~80% deacetylation | [9] |
| Enzymatic Deacetylation | Glucose pentaacetate | Acetyl xylan esterase (AXE) O | ~90% deacetylation | [9] |
Experimental Protocols
Protocol 1: Zemplén Deacetylation of Beta-D-Glucose Pentaacetate
This protocol describes the removal of all acetyl groups from beta-D-glucose pentaacetate using a catalytic amount of sodium methoxide.[2]
Materials:
-
Beta-D-glucose pentaacetate
-
Anhydrous methanol
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Dowex 50W-X8 resin (H+ form) or other acidic resin
-
Thin-layer chromatography (TLC) supplies (e.g., silica (B1680970) plates, developing solvent)
Procedure:
-
Dissolve beta-D-glucose pentaacetate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The product, glucose, will have a much lower Rf value than the starting material.
-
Once the reaction is complete (typically within a few hours), add the acidic ion-exchange resin to neutralize the sodium methoxide.
-
Stir the mixture for about 15-30 minutes, or until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude deacetylated glucose.
-
Purify the product as necessary (e.g., by recrystallization or column chromatography).
Protocol 2: Selective Anomeric Deacetylation
This protocol describes the selective removal of the anomeric acetyl group from per-acetylated glucose using tri-isopropyltin ethoxide.[15]
Materials:
-
Per-acetylated D-glucose (alpha or beta anomer)
-
(i-Pr)₃Sn(OEt)
-
Methanol
-
Ammonium (B1175870) acetate solution
-
TLC supplies
Procedure:
-
Dissolve the per-acetylated glucose in methanol in a reaction flask.
-
Add one equivalent of (i-Pr)₃Sn(OEt) to the solution.
-
Add a drop of ammonium acetate solution.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction by TLC to observe the formation of the 2,3,4,6-tetra-O-acetyl-D-glucose.
-
Upon completion, remove the solvent under reduced pressure to obtain the solid product.
-
The product can be further purified by washing or recrystallization.
Visualizations
Caption: Troubleshooting workflow for deacetylation reactions.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. ccsenet.org [ccsenet.org]
Technical Support Center: Minimizing Cytotoxicity of Metabolic Labeling with Azido-Sugars
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you mitigate the cytotoxic effects of metabolic labeling with azido-sugars, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity induced by azido-sugars?
A1: The cytotoxic effects of azido-sugars primarily stem from their interference with fundamental cellular processes after being metabolized. Key mechanisms include:
-
DNA Chain Termination: Once intracellularly phosphorylated to their triphosphate form, some azido-sugar analogs can be mistakenly incorporated into newly synthesized DNA by polymerases. The 3'-azido group then prevents the formation of the next phosphodiester bond, leading to DNA chain termination and subsequent cell cycle arrest[1].
-
Mitochondrial Toxicity: Azido-sugar triphosphates can inhibit mitochondrial DNA (mtDNA) polymerase γ, leading to the depletion of mtDNA. Additionally, some analogs can competitively inhibit mitochondrial kinases, which are crucial for phosphorylating nucleotides within the mitochondria, thereby disrupting the mitochondrial nucleotide pool and overall function[1].
-
Inhibition of Glycosylation: The monophosphate forms of some azido-sugars can competitively inhibit the transport of essential pyrimidine-sugar nucleotide donors (e.g., UDP-galactose) into the Golgi apparatus, disrupting normal glycosylation processes[1].
-
Altered Cellular Signaling: High concentrations of azido-sugars, such as 50 μM of tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), have been shown to alter gene expression related to critical signaling pathways like PI3K-Akt and MAPK, affecting major cellular functions including energy generation and infiltration capabilities[2].
Q2: How does the concentration of azido-sugars relate to cytotoxicity?
A2: There is a direct, dose-dependent relationship between the concentration of azido-sugars and their cytotoxic effects. While higher concentrations can increase labeling efficiency, they also significantly increase the risk of cellular stress and toxicity. For instance, studies have shown that while 50 μM Ac4ManNAz can lead to depolarization of the mitochondrial membrane and reduced cellular function, a concentration of 10 μM provides sufficient labeling for cell tracking with minimal physiological impact[2][3]. It is crucial to empirically determine the optimal, non-toxic concentration for each specific cell line and experimental context[4].
Q3: Are certain azido-sugars less toxic than others?
A3: Yes, the choice of azido-sugar and the position of the azide (B81097) group can significantly influence cytotoxicity. The cellular metabolism and tolerance for different unnatural sugars vary. For example, Ac4ManNAz, tetra-acetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz), and tetra-acetylated N-azidoacetyl-D-glucosamine (Ac4GlcNAz) are commonly used, with Ac4ManNAz often showing high metabolic incorporation into sialic acid pathways[5][6]. However, the introduction of an azide group can hamper the acceptance of the sugar by certain carbohydrate-processing enzymes[7]. Care should be taken to select sugars with azide substitutions at positions that are less likely to interfere with essential enzymatic processes[7].
Q4: What are the key indicators of cytotoxicity I should monitor in my experiments?
A4: Key indicators of cytotoxicity include:
-
Reduced cell proliferation and viability (measurable by MTT, Trypan Blue, or similar assays).
-
Changes in cell morphology.
-
Increased apoptosis or necrosis (measurable by Annexin V/PI staining).
-
Depolarization of the mitochondrial membrane potential (measurable with dyes like JC-1)[2].
-
Alterations in key signaling pathways or protein expression profiles.
Troubleshooting Guide
Problem: Significant cell death or reduced proliferation is observed after metabolic labeling.
| Possible Cause | Recommended Solution |
| Azido-sugar concentration is too high. | Perform a dose-response curve to identify the highest non-toxic concentration. Start with a low concentration (e.g., 1-10 µM) and titrate upwards. An MTT or similar cell viability assay is recommended (see Protocol 1). Studies suggest 10 μM as an optimal starting point for Ac4ManNAz in many cell lines[2]. |
| Prolonged incubation time. | Reduce the incubation period. Test various time points (e.g., 12, 24, 48 hours) to find the shortest duration that provides adequate labeling signal for your application. |
| Cell line is particularly sensitive. | Some cell lines are inherently more sensitive to metabolic stress[4]. If optimizing concentration and time is insufficient, consider testing a different azido-sugar analog (e.g., switch from Ac4ManNAz to Ac4GalNAz) that may be better tolerated. |
Problem: Low labeling efficiency at non-toxic concentrations.
| Possible Cause | Recommended Solution |
| Insufficient incubation time. | Gradually increase the incubation time (e.g., from 24h to 48h or 72h) while monitoring cell health to achieve a balance between signal intensity and viability. |
| Poor metabolic uptake or incorporation. | The chosen azido-sugar may not be efficiently metabolized by your specific cell line. Try a different analog. For example, Ac4ManNAz is a precursor for sialic acid, while Ac4GalNAz can be incorporated into O-GlcNAc modifications and mucin-type O-glycans[6][8]. |
| Inefficient detection chemistry. | Ensure that the subsequent click chemistry reaction (e.g., SPAAC with DBCO probes or CuAAC) is optimized. Titrate the concentration of the detection reagent and optimize reaction time to maximize signal without introducing additional toxicity from the probe itself. |
Data Summary Tables
Table 1: Effects of Ac4ManNAz Concentration on Cellular Functions in A549 Cells
| Ac4ManNAz Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Impact on Cellular Functions | Recommendation |
| 50 µM | 5-fold increase in depolarization (JC-1 green monomer)[2] | Reduction in energy generation, cellular infiltration, and channel activity[2] | Not recommended for most applications due to high cytotoxicity. |
| 10 µM | Minimal effect on ΔΨm | Sufficient labeling efficiency for cell tracking with the least effect on cellular systems[2][3] | Optimal concentration for balancing labeling and cell health. |
| 0 µM (Control) | Baseline ΔΨm (JC-1 red aggregate)[2] | Normal physiological function | Baseline for comparison. |
Table 2: Comparison of Labeling Efficiency for Different Azido-Sugars
| Azido-Sugar (50 µM) | Cell Lines | Relative Mean Fluorescent Intensity (MFI) | Reference |
| Ac4ManNAz | MCF7, MDA-MB-231 | Significantly higher MFI compared to other tested sugars (>60-fold over control) | [5] |
| Ac4GalNAz | MCF7, MDA-MB-231 | Moderate MFI | [5] |
| Ac4GlcNAz | MCF7, MDA-MB-231 | Lower MFI | [5] |
Experimental Protocols
Protocol 1: Determining Optimal Non-Toxic Concentration via MTT Assay
-
Cell Seeding: Seed cells (e.g., 2 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[5].
-
Drug Preparation: Prepare a stock solution of the azido-sugar in a suitable solvent like DMSO. Create serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and non-toxic (e.g., ≤0.1%)[5].
-
Treatment: Remove the old medium and replace it with the medium containing the various azido-sugar concentrations. Include a vehicle-only control[1].
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 72 hours)[5].
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock to each well (containing 100 µL of medium)[1].
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert MTT into formazan crystals[1].
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-only control. The optimal concentration is the highest concentration that maintains high cell viability (e.g., >90%).
Protocol 2: Standard Metabolic Labeling and Fluorescence Detection
-
Cell Culture: Seed cells in an appropriate format (e.g., 6-well plate for flow cytometry, chamber slide for microscopy) and grow to the desired confluency[5].
-
Metabolic Labeling: Replace the culture medium with a fresh medium containing the pre-determined optimal, non-toxic concentration of your chosen azido-sugar (e.g., 10 µM Ac4ManNAz).
-
Incubation: Culture the cells for the desired labeling period (e.g., 24-72 hours) at 37°C with 5% CO₂.
-
Click Reaction: Wash the cells three times with PBS. Add a medium containing a clickable fluorescent dye (e.g., 10 µM of a DBCO or ADIBO-conjugated fluorophore for copper-free click chemistry)[5].
-
Reaction Incubation: Incubate for 1 hour at 37°C, protected from light[5].
-
Washing and Analysis: Wash the cells three times with PBS to remove unreacted dye. The cells are now ready for analysis by flow cytometry or fluorescence microscopy[5].
Visualizations
Caption: Key molecular pathways leading to cytotoxicity from high concentrations of azido-sugars.
Caption: Experimental workflow for optimizing azido-sugar labeling to maximize signal and minimize cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Copper-Catalyzed Click Chemistry with Biomolecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in copper-catalyzed click chemistry with biomolecules?
A1: The most prevalent side reactions include:
-
Oxidative Damage: Copper catalysts, especially in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that lead to the oxidation of sensitive amino acid residues like cysteine, methionine, and histidine, potentially causing protein degradation.[1][2][3][4]
-
Alkyne Homo-coupling (Glaser Coupling): Terminal alkynes can undergo oxidative self-coupling to form diynes, a reaction also catalyzed by copper ions, which consumes your alkyne-modified biomolecule.[5][6]
-
Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen, halting the click reaction.[7]
-
Reaction with Buffer Components: Certain buffer components, like Tris, can chelate copper ions and inhibit the reaction.[8]
-
Side Reactions with Reducing Agents: Byproducts of ascorbate (B8700270) oxidation can react with protein side chains, particularly arginine and lysine.[8]
Q2: What is the role of a ligand in the CuAAC reaction?
A2: Ligands play a crucial role in CuAAC for bioconjugation by:
-
Stabilizing the Cu(I) oxidation state: This prevents the disproportionation and oxidation of the active catalyst.[9]
-
Accelerating the reaction rate: This allows for lower copper concentrations to be used.
-
Protecting biomolecules: Ligands can help shield biomolecules from oxidative damage by ROS.[2][8] Water-soluble ligands like THPTA and BTTAA are commonly recommended for reactions in aqueous buffers.[10][11]
Q3: Can I perform the CuAAC reaction in the presence of oxygen?
A3: While it is possible, it is not recommended for sensitive biomolecules. Dissolved oxygen contributes to the oxidation of the Cu(I) catalyst to inactive Cu(II) and promotes the generation of damaging reactive oxygen species (ROS).[7] For optimal results and to minimize side reactions, it is best to perform the reaction under anaerobic conditions.[12]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am observing a low or no yield of my desired bioconjugate. What are the possible causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for low or no yield in CuAAC.
Detailed Solutions:
-
Reagent Quality and Concentration:
-
Verify Reagent Integrity: Ensure your azide (B81097) and alkyne-functionalized molecules have not degraded. Use fresh stock solutions.
-
Optimize Concentrations: Try increasing the molar excess of the non-biomolecule reactant (e.g., use a 2 to 10-fold excess of the azide probe if your biomolecule is alkyne-labeled).
-
-
Catalyst System:
-
Fresh Reducing Agent: Sodium ascorbate solutions are prone to oxidation. Always use a freshly prepared solution.
-
Optimal Ligand-to-Copper Ratio: A ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) state and reduce side reactions.[7][8]
-
Copper Concentration: For bioconjugation, a final copper concentration of 50-100 µM is generally a good starting point.[13] Higher concentrations do not always lead to better yields and can increase side reactions.
-
-
Reaction Conditions:
-
Degas Solutions: To minimize catalyst oxidation and ROS formation, degas all your solutions (buffer, biomolecule, reagents) with argon or nitrogen before starting the reaction.[14]
-
Buffer Choice: Avoid Tris-based buffers as they can chelate copper.[8] Phosphate (B84403), carbonate, or HEPES buffers in the pH range of 6.5-8.0 are generally compatible.[8]
-
Interfering Substances: If your protein sample contains reducing agents like DTT, they should be removed via dialysis or buffer exchange prior to the click reaction.
-
-
Biomolecule-Specific Issues:
-
Copper Sequestration: If your protein has a His-tag or other metal-binding motifs, it might sequester the copper catalyst. In such cases, you may need to use an excess of the copper/ligand complex.[15]
-
Problem 2: Biomolecule Degradation or Aggregation
Q: My protein is degrading or precipitating during the click reaction. What is causing this and how can I prevent it?
A: Degradation and aggregation are typically caused by oxidative damage from ROS generated by the copper catalyst. Here’s how to mitigate this issue.
Caption: Pathway of ROS-mediated damage and mitigation strategies.
Detailed Solutions:
-
Minimize Oxygen: This is the most critical step. Work under anaerobic conditions if possible. At a minimum, thoroughly degas all buffers and reagent solutions with an inert gas like argon or nitrogen before use.[12] Capping the reaction tube can also help slow oxygen ingress.[7]
-
Use a Protective Ligand: Water-soluble, copper-chelating ligands like THPTA or BTTAA are essential. They not only accelerate the desired reaction but also act as sacrificial reductants, protecting the biomolecule from ROS.[7][11] A 5:1 ligand to copper ratio is often recommended.[7][8]
-
Add a Scavenger: Aminoguanidine can be added to the reaction mixture to trap reactive byproducts of ascorbate oxidation that can lead to protein crosslinking and aggregation.[2][8]
-
Optimize Copper Concentration: Use the lowest effective concentration of copper. For many bioconjugations, 50-100 µM is sufficient.[13]
| Ligand | Recommended Ratio (Ligand:Cu) | Key Advantage | Reference |
| THPTA | 5:1 | Highly water-soluble, protects against ROS. | [8][11] |
| BTTAA | 5:1 - 6:1 | Can offer faster kinetics than THPTA. | [16][17] |
| TBTA | 1:1 - 2:1 | Less soluble in aqueous solutions, may precipitate. | [10][18] |
Problem 3: Alkyne Homo-coupling (Glaser Coupling)
Q: I am seeing a significant amount of a side-product corresponding to the dimer of my alkyne-labeled biomolecule. What is this and how can I prevent it?
A: This is likely due to Glaser coupling, an oxidative homo-coupling of terminal alkynes catalyzed by copper.
Detailed Solutions:
-
Maintain a Reducing Environment: The presence of a sufficient excess of a reducing agent like sodium ascorbate is crucial to keep the copper in the Cu(I) state, which favors the click reaction over Glaser coupling.[6] Ensure your sodium ascorbate solution is fresh.
-
Limit Oxygen Exposure: Glaser coupling is an oxidative process. Deoxygenating your reaction mixture will significantly suppress this side reaction.[5]
-
Order of Reagent Addition: A recommended practice is to first mix the CuSO₄ with the ligand, add this mixture to your azide and alkyne substrates, and only then initiate the reaction by adding the sodium ascorbate.[8] Adding ascorbate to a copper solution in the absence of the ligand can promote side reactions.
Experimental Protocols
Protocol 1: General CuAAC for Bioconjugation
This protocol is a starting point and may require optimization for your specific biomolecule and labels.
1. Preparation of Stock Solutions:
-
Biomolecule-Alkyne/Azide: Prepare in a compatible buffer (e.g., phosphate buffer, pH 7.4) at the desired concentration.
-
Cargo-Azide/Alkyne: Dissolve in DMSO or the reaction buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh for each experiment).
-
Aminoguanidine (Optional): 100 mM in water.
2. Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, add your biomolecule solution.
-
Add the cargo-azide/alkyne.
-
In a separate tube, premix the CuSO₄ and ligand. For a final copper concentration of 100 µM and a 5:1 ligand ratio, you would mix 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM ligand.
-
Add the premixed copper/ligand solution to the reaction tube.
-
If using, add aminoguanidine (e.g., 10 µL of 100 mM stock for a 5 mM final concentration).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (e.g., 10 µL of 100 mM stock for a 5 mM final concentration).
-
Gently mix and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, LC-MS).
| Reagent | Stock Concentration | Final Concentration |
| CuSO₄ | 20 mM | 50 - 250 µM |
| Ligand (e.g., THPTA) | 50 mM | 250 µM - 1.25 mM |
| Sodium Ascorbate | 100 mM | 2.5 - 5 mM |
| Aminoguanidine | 100 mM | 5 mM |
Protocol 2: Deoxygenation of Reaction Solutions
-
Place your buffer and reagent solutions in appropriate containers.
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) into the solution, ensuring the needle tip is below the liquid surface.
-
Gently bubble the gas through the solution for 15-30 minutes. Avoid vigorous bubbling which can cause splashing or protein denaturation.
-
Maintain a positive pressure of the inert gas over the headspace of the container after degassing until the solution is used.
Protocol 3: Analysis of Protein Oxidation by LC-MS
To quantify oxidative damage, you can analyze your protein sample by liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: After the click reaction, quench the reaction and remove excess reagents by buffer exchange or precipitation.
-
Proteolysis: Digest the protein sample into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides by mass spectrometry.
-
Look for mass shifts corresponding to common oxidative modifications (e.g., +16 Da for oxidation of methionine or histidine, +32 Da for further oxidation).[19]
-
-
Data Analysis: Quantify the extent of oxidation by comparing the peak areas of the oxidized peptides to their unmodified counterparts.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. scispace.com [scispace.com]
- 16. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 18. mdpi.com [mdpi.com]
- 19. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Complete Deprotection of Acetylated Sugars
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and efficient deprotection of acetylated sugars.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the complete deprotection of acetylated sugars?
A1: The two primary methods for the complete deprotection of acetylated sugars are basic hydrolysis (saponification) and acidic hydrolysis. A third, milder alternative is enzymatic hydrolysis.[1]
-
Basic Hydrolysis (e.g., Zemplén Deacetylation): This is the most common method and involves treating the acetylated sugar with a catalytic amount of a base, such as sodium methoxide (B1231860) (NaOMe) in methanol (B129727).[2][3] It is generally mild and effective, preserving acid-sensitive groups like glycosidic bonds.[1]
-
Acidic Hydrolysis: This method uses acids like aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to cleave the acetyl groups.[1] It is suitable for substrates with base-sensitive functionalities.[1] However, it can be harsh on acid-labile groups, potentially cleaving glycosidic bonds.[1]
-
Enzymatic Hydrolysis: This method utilizes enzymes like lipases to remove acetyl groups under very mild and neutral conditions (e.g., pH 7).[2] It offers high selectivity and is ideal for sensitive substrates.[2]
Q2: How do I choose the most appropriate deprotection method for my specific sugar derivative?
A2: The choice of method depends on the stability of other functional groups in your molecule.
-
Use basic conditions (e.g., Zemplén deacetylation) if your sugar contains acid-sensitive groups, such as glycosidic bonds.[1]
-
Use acidic conditions if your molecule has base-sensitive functionalities.[1]
-
Consider enzymatic hydrolysis for highly sensitive substrates where both acidic and basic conditions may cause unwanted side reactions.[2]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the deprotection reaction is most commonly monitored by Thin-Layer Chromatography (TLC).[3] The acetylated starting material will have a higher Rf value (less polar) than the deacetylated product, which is more polar due to the free hydroxyl groups. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Troubleshooting Guides
This section addresses common issues encountered during the deprotection of acetylated sugars.
Issue 1: Incomplete Deprotection
Symptom: TLC analysis shows the presence of both the starting material and the desired product, or multiple partially deacetylated intermediates.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient catalyst/reagent | Increase the amount of catalyst (e.g., NaOMe) or reagent. For Zemplén deacetylation, even a catalytic amount should be sufficient, but for stubborn reactions, a slight increase may be necessary. |
| Short reaction time | Extend the reaction time and continue to monitor the reaction by TLC until the starting material is fully consumed.[3] |
| Low reaction temperature | While many deprotections proceed at room temperature, gentle heating may be required for less reactive substrates. |
| Poor solubility of the starting material | Ensure the acetylated sugar is fully dissolved in the reaction solvent. If necessary, a co-solvent can be used, but its compatibility with the reaction conditions must be verified. |
| Steric hindrance | Acetyl groups at sterically hindered positions may be more difficult to remove. In such cases, longer reaction times, increased temperature, or a stronger base may be required. |
| Deactivated catalyst | Ensure that the catalyst (e.g., sodium methoxide) has not been deactivated by exposure to moisture or air. Use freshly prepared or properly stored reagents. |
Issue 2: Acyl Group Migration
Symptom: Formation of an unexpected isomer of the partially or fully deacetylated sugar. This is often observed as an additional spot on the TLC plate with a similar polarity to the desired product.
Possible Causes & Solutions:
Acyl group migration is the intramolecular transfer of an acetyl group from one hydroxyl group to another.[4][5] This is more likely to occur under basic or acidic conditions.[5]
| Cause | Recommended Solution |
| Prolonged reaction times under basic or acidic conditions | Minimize reaction times by closely monitoring the reaction by TLC and working up the reaction as soon as it is complete. |
| Presence of adjacent hydroxyl groups | The proximity of hydroxyl groups, especially in a cis orientation, can facilitate acyl migration.[5] |
| Reaction conditions favoring equilibrium | Conditions that allow for the formation of a thermodynamically more stable product can promote migration. |
| Use of a milder deprotection method | Consider using enzymatic deprotection, which is performed under neutral pH and is less likely to cause acyl migration.[2] |
Issue 3: Cleavage of Glycosidic Bonds
Symptom: Formation of monosaccharides from a disaccharide or larger oligosaccharide, or the loss of an aglycone. This will appear as a very polar spot on the TLC plate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Use of harsh acidic conditions | Glycosidic bonds are generally labile to acid.[1] Avoid strong acids or prolonged reaction times with acidic reagents. |
| Elevated temperatures | High temperatures, especially in the presence of acid, can promote the cleavage of glycosidic bonds. |
| Use of a milder deprotection method | Zemplén deacetylation (basic conditions) or enzymatic hydrolysis are the preferred methods for substrates with acid-sensitive glycosidic bonds.[1] |
Experimental Protocols
Protocol 1: Zemplén Deacetylation (Basic Hydrolysis)
This protocol describes the deprotection of an O-acetylated sugar using a catalytic amount of sodium methoxide in methanol.[3]
Materials:
-
O-acetylated sugar
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M or 25 wt%)
-
Ion-exchange resin (H+ form, e.g., Amberlite IR-120)
-
TLC plates and appropriate solvent system
-
Standard laboratory glassware
Procedure:
-
Dissolve the O-acetylated sugar (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of sugar) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Once the reaction is complete (disappearance of the starting material spot on TLC), add the ion-exchange resin to the reaction mixture to neutralize the base.
-
Stir the mixture until the pH of the solution is neutral (check with pH paper).
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deacetylated sugar.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (solvent system) - a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol)
-
Visualization reagent (e.g., p-anisaldehyde solution or potassium permanganate (B83412) stain)
-
Capillary tubes for spotting
-
Heat gun or oven
Procedure:
-
Prepare the TLC chamber by adding the chosen eluent to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor and cover with a lid.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Using a capillary tube, spot a small amount of the reaction mixture on the origin. It is also advisable to spot the starting material as a reference.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the eluent level.
-
Allow the eluent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots by either UV light (if the compounds are UV active) or by dipping the plate in a visualization reagent and then heating with a heat gun or in an oven.[6][7]
-
The deacetylated product will have a lower Rf value (will have travelled a shorter distance from the origin) than the acetylated starting material.
Data Presentation
Table 1: Comparison of Common Deprotection Methods
| Feature | Zemplén Deacetylation (Basic) | Acidic Hydrolysis | Enzymatic Hydrolysis |
| Reagents | NaOMe in MeOH[2] | Aq. HCl or TFA[1] | Lipases (e.g., from Aspergillus niger)[2] |
| Typical Conditions | 0 °C to room temperature[3] | Room temperature to reflux[1] | 25 °C, pH 7[2] |
| Reaction Time | Minutes to hours[1] | Variable, can be several hours | Typically several hours |
| Pros | Mild, effective, preserves acid-sensitive groups[1] | Good for base-sensitive substrates[1] | Very mild, highly selective, environmentally friendly[2] |
| Cons | Not suitable for base-sensitive groups[1] | Harsh on acid-labile groups (e.g., glycosidic bonds)[1] | Can be slow, enzyme cost and availability |
| Typical Yields | High to quantitative | Good to high | Good to excellent (>99% for some substrates)[2] |
Visualizations
References
- 1. doria.fi [doria.fi]
- 2. scispace.com [scispace.com]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.abo.fi [research.abo.fi]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Characterization Guide: Azido-PEG4-tetra-Ac-beta-D-glucose and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of Azido-PEG4-tetra-Ac-beta-D-glucose, a key bifunctional linker in bioconjugation and drug delivery, with its relevant alternatives. The data presented herein, including detailed ¹H and ¹³C NMR chemical shifts, is intended to facilitate compound identification, purity assessment, and quality control in research and development settings.
Introduction
This compound is a heterobifunctional molecule that incorporates a terminal azide (B81097) group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a per-acetylated glucose moiety. The beta-anomeric configuration is often preferred for specific biological targeting applications. Accurate NMR characterization is paramount to verify the structure and purity of this reagent and to distinguish it from structurally similar alternatives. This guide presents a comparative analysis of its NMR data alongside predicted data for key alternatives to aid researchers in their analytical endeavors.
NMR Data Comparison
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison in CDCl₃
| Assignment | This compound (Predicted) | Alternative 1: Azido-PEG3-tetra-Ac-beta-D-glucose (Predicted) | Alternative 2: Azido-PEG4-beta-D-glucose (Predicted) | Alternative 3: Azido-PEG4-tetra-Ac-alpha-D-glucose (Predicted) |
| Glucose Moiety | ||||
| H-1 | ~4.58 (d, J ≈ 8.0 Hz) | ~4.58 (d, J ≈ 8.0 Hz) | ~4.40 (d, J ≈ 7.8 Hz) | ~5.20 (d, J ≈ 3.5 Hz) |
| H-2 | ~5.08 (t, J ≈ 9.5 Hz) | ~5.08 (t, J ≈ 9.5 Hz) | ~3.30-3.50 (m) | ~4.85 (dd, J ≈ 10.0, 3.5 Hz) |
| H-3 | ~5.20 (t, J ≈ 9.5 Hz) | ~5.20 (t, J ≈ 9.5 Hz) | ~3.30-3.50 (m) | ~5.45 (t, J ≈ 10.0 Hz) |
| H-4 | ~5.05 (t, J ≈ 9.5 Hz) | ~5.05 (t, J ≈ 9.5 Hz) | ~3.30-3.50 (m) | ~5.00 (t, J ≈ 10.0 Hz) |
| H-5 | ~3.75 (m) | ~3.75 (m) | ~3.30-3.50 (m) | ~4.05 (m) |
| H-6a | ~4.25 (dd, J ≈ 12.0, 4.5 Hz) | ~4.25 (dd, J ≈ 12.0, 4.5 Hz) | ~3.85 (dd, J ≈ 12.0, 2.0 Hz) | ~4.28 (dd, J ≈ 12.5, 4.5 Hz) |
| H-6b | ~4.15 (dd, J ≈ 12.0, 2.0 Hz) | ~4.15 (dd, J ≈ 12.0, 2.0 Hz) | ~3.70 (dd, J ≈ 12.0, 5.5 Hz) | ~4.10 (dd, J ≈ 12.5, 2.5 Hz) |
| Acetyl Groups | ||||
| 4 x CH₃CO | ~2.00-2.10 (4s) | ~2.00-2.10 (4s) | - | ~2.00-2.15 (4s) |
| PEG Spacer | ||||
| N₃-CH₂ | ~3.38 (t, J ≈ 5.0 Hz) | ~3.38 (t, J ≈ 5.0 Hz) | ~3.38 (t, J ≈ 5.0 Hz) | ~3.38 (t, J ≈ 5.0 Hz) |
| O-CH₂ (PEG) | ~3.60-3.75 (m) | ~3.60-3.75 (m) | ~3.60-3.75 (m) | ~3.60-3.75 (m) |
| O-CH₂ (adjacent to glucose) | ~3.95 (m), ~3.65 (m) | ~3.95 (m), ~3.65 (m) | ~3.95 (m), ~3.65 (m) | ~3.95 (m), ~3.65 (m) |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison in CDCl₃
| Assignment | This compound (Predicted) | Alternative 1: Azido-PEG3-tetra-Ac-beta-D-glucose (Predicted) | Alternative 2: Azido-PEG4-beta-D-glucose (Predicted) | Alternative 3: Azido-PEG4-tetra-Ac-alpha-D-glucose (Predicted) |
| Glucose Moiety | ||||
| C-1 | ~101.0 | ~101.0 | ~103.5 | ~95.5 |
| C-2 | ~71.5 | ~71.5 | ~74.0 | ~69.8 |
| C-3 | ~72.8 | ~72.8 | ~76.5 | ~70.5 |
| C-4 | ~68.3 | ~68.3 | ~70.5 | ~68.0 |
| C-5 | ~72.0 | ~72.0 | ~76.0 | ~66.5 |
| C-6 | ~61.8 | ~61.8 | ~61.5 | ~61.5 |
| Acetyl Groups | ||||
| 4 x C =O | ~169.0-170.5 | ~169.0-170.5 | - | ~169.0-170.5 |
| 4 x C H₃ | ~20.5-21.0 | ~20.5-21.0 | - | ~20.5-21.0 |
| PEG Spacer | ||||
| N₃-C H₂ | ~50.7 | ~50.7 | ~50.7 | ~50.7 |
| O-C H₂ (PEG) | ~70.0-71.0 | ~70.0-71.0 | ~70.0-71.0 | ~70.0-71.0 |
| O-C H₂ (adjacent to glucose) | ~69.5 | ~69.5 | ~69.5 | ~69.5 |
Experimental Protocols
Standard NMR protocols for the characterization of small to medium-sized organic molecules are applicable.
1. Sample Preparation:
-
Weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): -2 to 12 ppm.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
3. ¹³C{¹H} NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Spectral Width (SW): -10 to 220 ppm.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Visualization of Key Structural Relationships
The following diagrams illustrate the key structural components and the logical workflow for NMR-based characterization.
Caption: Structural components of the target molecule.
Caption: General workflow for NMR analysis.
Caption: Differentiating isomers by NMR.
A Head-to-Head Comparison of Metabolic Labeling Reagents for Glycan Analysis: Azido-PEG4-glucose vs. Acetylated Azido Sugars
For researchers, scientists, and drug development professionals navigating the complex world of glycan analysis, the choice of metabolic labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of Azido-PEG4-glucose with commonly used acetylated azido (B1232118) sugars, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), and N-azidoacetylglucosamine (Ac4GlcNAz). By presenting available experimental data and detailed protocols, this guide aims to empower researchers to select the optimal tool for their specific research needs.
Metabolic glycoengineering is a powerful technique that allows for the introduction of bioorthogonal chemical reporters, like the azide (B81097) group, into cellular glycans.[1][2] These azide-modified glycans can then be visualized and studied through highly specific chemical reactions, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).[3][4] The selection of the azido sugar precursor is paramount, influencing labeling efficiency, specificity, and potential cellular perturbations.
Performance Comparison of Metabolic Labeling Reagents
The ideal metabolic labeling reagent should exhibit high incorporation efficiency into target glycans with minimal off-target effects or cytotoxicity. While direct comparative quantitative data for Azido-PEG4-glucose in metabolic glycoengineering is limited in the current literature, we can infer its potential properties based on its structure and compare them to the well-characterized acetylated azido sugars.
| Feature | Azido-PEG4-glucose | Ac4ManNAz | Ac4GalNAz | Ac4GlcNAz |
| Structure | Glucose with an azido-PEG4 linker | Peracetylated N-azidoacetylmannosamine | Peracetylated N-azidoacetylgalactosamine | Peracetylated N-azidoacetylglucosamine |
| Cell Permeability | Potentially enhanced due to PEG linker, but may also be hindered by size | High, due to acetyl groups | High, due to acetyl groups | High, due to acetyl groups |
| Metabolic Pathway | Expected to enter glucose metabolic pathways | Enters the sialic acid biosynthesis pathway | Primarily incorporated into O-glycans and can be epimerized to UDP-GlcNAz | Incorporated into O-GlcNAc and other GlcNAc-containing glycans |
| Labeling Efficiency | Not yet extensively reported | High for sialylated glycans | High for O-glycans, can outperform Ac4ManNAz in certain cancer cells[5][6] | Efficient for O-GlcNAc and cell surface GlcNAc |
| Specificity | Potentially broad, targeting various glucose-containing glycans | High for sialic acids | Primarily targets O-GalNAc containing glycans, but some conversion to GlcNAz can occur | Targets a broad range of GlcNAc-containing structures |
| Cytotoxicity | Expected to be low due to the biocompatibility of PEG[7][8] | Low at optimal concentrations (e.g., 10 µM), but can cause cellular stress at higher concentrations (e.g., 50 µM)[7][9] | Generally low cytotoxicity reported | Generally low cytotoxicity reported |
| Solubility | High in aqueous solutions due to the hydrophilic PEG chain[3] | Soluble in organic solvents like DMSO | Soluble in organic solvents like DMSO | Soluble in organic solvents like DMSO |
In-Depth Look at Azido-PEG4-glucose
While most commonly described as a PEG linker for bioconjugation and proteolysis targeting chimeras (PROTACs), the structure of Azido-PEG4-glucose suggests its potential as a metabolic labeling reagent.[6][10] The polyethylene (B3416737) glycol (PEG) linker is known to enhance hydrophilicity and biocompatibility, which could translate to lower cytotoxicity compared to some acetylated sugars at high concentrations.[7][8] However, the bulky PEG chain might also influence its transport across the cell membrane and its recognition and processing by cellular enzymes, potentially impacting its metabolic incorporation efficiency.[11] Further experimental validation is required to fully understand its performance in metabolic glycoengineering.
Well-Established Acetylated Azido Sugars
Ac4ManNAz: As a precursor for sialic acid biosynthesis, Ac4ManNAz is a widely used reagent for labeling sialylated glycans.[12] Studies have shown that its labeling efficiency is dose-dependent, with lower concentrations (e.g., 10 µM) being sufficient for labeling while minimizing physiological perturbations.[7][9]
Ac4GalNAz: This reagent is primarily incorporated into mucin-type O-glycans.[12] In some cancer cell lines, Ac4GalNAz has demonstrated higher labeling efficiency compared to Ac4ManNAz.[5][6] It is important to note that Ac4GalNAz can be metabolically converted to Ac4GlcNAz, leading to the labeling of GlcNAc-containing glycans as well.[13]
Ac4GlcNAz: As an analog of N-acetylglucosamine, Ac4GlcNAz is a versatile reagent for labeling a wide range of glycans, including O-GlcNAc modified proteins and cell surface glycans.[12][14]
Experimental Methodologies
Below are generalized protocols for metabolic labeling using azido sugars. Optimal conditions, such as concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of the azido sugar. For acetylated sugars, a stock solution is typically made in DMSO and then diluted in the medium.
-
Incubation: Replace the existing medium with the labeling medium and incubate the cells for 1-3 days under standard culture conditions.
-
Cell Harvesting and Lysis: After incubation, wash the cells with PBS to remove unincorporated azido sugar. Cells can then be lysed for subsequent analysis, such as Western blotting or mass spectrometry, or fixed for imaging.
Click Chemistry Reaction (Copper-Catalyzed)
This protocol is for labeling azide-modified proteins in cell lysates with an alkyne-containing probe (e.g., a fluorescent dye or biotin).
-
Prepare Lysate: Adjust the protein concentration of the cell lysate.
-
Prepare Click Reaction Cocktail: Freshly prepare a cocktail containing:
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., TBTA)
-
The alkyne probe
-
-
Reaction: Add the click reaction cocktail to the cell lysate and incubate at room temperature, protected from light.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as gel electrophoresis and fluorescence scanning or enrichment and mass spectrometry.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic labeling workflow and the general pathway for the incorporation of azido sugars into glycans.
Conclusion
The selection of a metabolic labeling reagent is a multifaceted decision that depends on the specific biological question, the cell type being studied, and the downstream analytical methods. Acetylated azido sugars like Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz are well-established tools with a growing body of literature to support their use. They offer high labeling efficiency and specificity for different classes of glycans.
Azido-PEG4-glucose presents an intriguing alternative, with the potential for improved solubility and lower cytotoxicity due to its PEG linker. However, the lack of extensive experimental data on its performance in metabolic glycoengineering necessitates further investigation. Researchers interested in exploring this reagent should conduct careful validation experiments to determine its labeling efficiency, specificity, and any potential effects on cellular physiology.
Ultimately, this guide serves as a starting point for researchers to make informed decisions. By carefully considering the properties of each reagent and optimizing experimental conditions, scientists can effectively harness the power of metabolic glycoengineering to unravel the intricate roles of glycans in health and disease.
References
- 1. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azido-PEG4-beta-D-glucose, 1609083-15-9 | BroadPharm [broadpharm.com]
- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 10. Azido-PEG4-tetra-Ac-beta-D-glucose | CAS:153252-44-9 | AxisPharm [axispharm.com]
- 11. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Glycoengineering with Azide‐ and Alkene‐Modified Hexosamines: Quantification of Sialic Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Azido-PEG4-β-D-glucose and Azido-PEG4-alpha-D-mannose for Targeted Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Glycotargeting Moiety
In the rapidly evolving landscape of targeted therapeutics and diagnostics, the precise delivery of molecules to specific cell populations is paramount. Glycotargeting, which leverages the interactions between carbohydrates and cell surface receptors, has emerged as a powerful strategy. Two key players in this field are Azido-PEG4-beta-D-glucose and Azido-PEG4-alpha-D-mannose. Both molecules are heterobifunctional linkers, featuring a terminal azide (B81097) group for "click" chemistry conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a distinct sugar moiety for biological targeting. The choice between these two molecules hinges on the specific biological target and the desired therapeutic or diagnostic outcome. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their applications.
At a Glance: Key Differences and Targeting Strategies
The fundamental distinction between Azido-PEG4-beta-D-glucose and Azido-PEG4-alpha-D-mannose lies in their terminal sugar residues, which dictate their binding to different cell surface receptors.
-
Azido-PEG4-beta-D-glucose primarily targets Glucose Transporters (GLUTs) , particularly GLUT1, which is frequently overexpressed in a wide range of cancer cells to meet their high metabolic demands.[1][2][3] This makes it a promising candidate for targeting therapies to tumors exhibiting the Warburg effect.
-
Azido-PEG4-alpha-D-mannose is recognized by Mannose Receptors (MR) and other mannose-binding lectins, such as DC-SIGN.[4][5] These receptors are predominantly expressed on immune cells like macrophages and dendritic cells, as well as on the endothelium of liver sinusoids and certain cancer cells.[5][6] This specificity allows for the targeted delivery of immunomodulators, vaccines, and anti-cancer agents to these specific cell types.
Performance Comparison: Experimental Data
The efficacy of a targeting ligand is determined by its binding affinity to its receptor and the subsequent cellular uptake of the conjugated molecule. The following tables summarize key quantitative data for β-D-glucose and α-D-mannose as targeting moieties.
| Parameter | β-D-glucose (targeting GLUT1) | α-D-mannose (targeting Mannose Receptor) | Reference(s) |
| Binding Affinity (Kd) | ~16 ± 3 mM (for D-glucose to Glut1 in native vesicles) | µM to mM range (varies with receptor and ligand presentation) | [5][7] |
| Target Receptors | Glucose Transporters (GLUTs), primarily GLUT1 | Mannose Receptor (CD206), DC-SIGN (CD209), and other C-type lectins | [3][5] |
| Primary Target Cells | Cancer cells with high metabolic activity (GLUT1 overexpression), erythrocytes | Macrophages, dendritic cells, liver sinusoidal endothelial cells, some cancer cells | [5][6] |
Table 1: Comparison of Targeting Ligand Properties.
A direct comparison of cellular uptake between glucose- and mannose-functionalized nanoparticles has been investigated. A study using liposomes coated with either glucose or mannose demonstrated a significantly higher cellular uptake for the glucose-coated liposomes in cancer cell lines that overexpress GLUT1.[1][8]
| Cell Line | Relative Cellular Uptake (Glucose vs. Mannose Coated Liposomes) | Reference(s) |
| A431 (human skin carcinoma) | Glucose-coated >> Mannose-coated | [1][2] |
| 4T1 (mouse breast cancer) | Glucose-coated >> Mannose-coated | [1][2] |
| MDA-MB-231 (human breast cancer) | Glucose-coated >> Mannose-coated | [1][2] |
Table 2: Comparative Cellular Uptake of Glycosylated Liposomes in GLUT1-Overexpressing Cancer Cells. This data suggests that for targeting GLUT1-positive cancer cells, β-D-glucose may be the more effective ligand.
Experimental Protocols
To aid in the experimental validation of these targeting moieties, detailed protocols for key assays are provided below.
Protocol 1: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a drug, a fluorescent dye) to either Azido-PEG4-beta-D-glucose or Azido-PEG4-alpha-D-mannose.
Materials:
-
Azido-PEG4-sugar (glucose or mannose)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required to dissolve starting materials)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the Azido-PEG4-sugar and the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or PBS).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Azido-PEG4-sugar (1.2 equivalents) and the alkyne-functionalized molecule (1 equivalent) in PBS.
-
Add THPTA to the reaction mixture to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can be monitored by LC-MS or TLC.
-
-
Purification:
-
Purify the resulting glycoconjugate using an appropriate SEC column to remove unreacted starting materials and copper catalyst.
-
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantitative comparison of cellular uptake of fluorescently labeled glycoconjugates.
Materials:
-
Target cells (e.g., GLUT1-overexpressing cancer cell line for glucose conjugate, mannose receptor-expressing cell line for mannose conjugate)
-
Fluorescently labeled Glucose-PEG4-conjugate and Mannose-PEG4-conjugate
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Incubation with Conjugates:
-
On the day of the experiment, remove the culture medium and wash the cells with PBS.
-
Add fresh, serum-free medium containing the fluorescently labeled glycoconjugates at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a well with untreated cells as a negative control.
-
Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound conjugate.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Quantify the mean fluorescence intensity to determine the relative cellular uptake of each conjugate.
-
Protocol 3: Competitive Inhibition Assay
This assay confirms that the cellular uptake of the glycoconjugate is mediated by the specific receptor.
Materials:
-
Same as the Cellular Uptake Assay
-
Unlabeled free D-glucose or D-mannose
Procedure:
-
Pre-incubation with Inhibitor:
-
Follow the cell seeding and washing steps as in the Cellular Uptake Assay.
-
Pre-incubate the cells with a high concentration of the corresponding free sugar (e.g., 50-100 mM D-glucose for the glucose conjugate or 10-50 mM D-mannose for the mannose conjugate) for 30-60 minutes at 37°C.
-
-
Incubation with Conjugate:
-
Without washing, add the fluorescently labeled glycoconjugate to the wells (at a single, effective concentration determined from the uptake assay) and incubate for the same duration as in the uptake assay.
-
-
Analysis:
-
Harvest the cells and analyze by flow cytometry as described above.
-
A significant reduction in the fluorescence intensity in the presence of the free sugar competitor indicates receptor-mediated uptake.
-
Visualizing the Workflow and Targeting Mechanisms
The following diagrams illustrate the general workflow for utilizing these molecules and their distinct targeting pathways.
Conclusion and Recommendations
The selection between Azido-PEG4-beta-D-glucose and Azido-PEG4-alpha-D-mannose is fundamentally driven by the intended biological target.
Choose Azido-PEG4-beta-D-glucose for:
-
Targeting cancer cells that overexpress GLUT1 transporters.
-
Applications where enhanced uptake into metabolically active tumors is the primary goal.
Choose Azido-PEG4-alpha-D-mannose for:
-
Targeting immune cells such as macrophages and dendritic cells for immunomodulation or vaccine delivery.
-
Targeting liver sinusoidal endothelial cells.
-
Targeting specific cancer types known to overexpress mannose receptors.
For researchers developing novel targeted therapies, it is crucial to characterize the expression levels of GLUT1 and mannose receptors on the target cell population to make an evidence-based decision. The experimental protocols provided in this guide offer a framework for performing such validation studies. By carefully considering the target biology and leveraging the appropriate glycotargeting ligand, the specificity and efficacy of novel therapeutics and diagnostics can be significantly enhanced.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucose affinity for the glucose transporter Glut1 in native or reconstituted lipid bilayers. Temperature-dependence study by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
The Balancing Act: How PEG Linker Length Dictates Bioconjugation Success
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving therapeutic efficacy. A critical, yet often nuanced, component in this design is the polyethylene (B3416737) glycol (PEG) linker. The length of this flexible, hydrophilic spacer can profoundly influence a bioconjugate's solubility, stability, pharmacokinetics, and ultimately, its biological activity. This guide provides an objective comparison of how different PEG linker lengths impact bioconjugation efficiency, supported by experimental data and detailed protocols to inform the selection of the optimal linker for your specific application.
The use of PEG linkers in bioconjugation is a well-established strategy to improve the pharmacological properties of therapeutic molecules.[1] By covalently attaching PEG chains to proteins, peptides, or other biomolecules, researchers can enhance their solubility, reduce immunogenicity, and prolong their circulation half-life.[1][2] However, the choice of PEG linker length is not a one-size-fits-all solution. A delicate balance must be struck between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer PEG chains can improve a bioconjugate's stability and in vivo half-life, they may also introduce steric hindrance, potentially impeding the interaction of the conjugated molecule with its target.[3]
This guide delves into the quantitative effects of varying PEG linker lengths on key bioconjugate parameters, provides detailed experimental methodologies for assessing these effects, and offers visual representations of the underlying principles to aid in the design of next-generation bioconjugates.
Data Presentation: A Quantitative Look at PEG Linker Length
The following tables summarize quantitative data from various studies, offering a comparative view of how PEG linker length affects critical performance metrics of bioconjugates, particularly antibody-drug conjugates (ADCs).
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance. This table presents data synthesized from a study on a non-binding IgG conjugated to the cytotoxic drug MMAE with a drug-to-antibody ratio (DAR) of 8. As the PEG linker length increases, the clearance rate of the ADC decreases, indicating a longer circulation time in vivo. A plateau is observed at PEG8, with longer linkers providing no significant further reduction in clearance.[4] |
| PEG Linker Length | In Vitro Cytotoxicity (IC50) Fold Change vs. No PEG | Reference Molecule |
| No PEG | 1.0 | Affibody-MMAE Conjugate |
| 4 kDa | 4.5-fold reduction | Affibody-MMAE Conjugate |
| 10 kDa | 22.5-fold reduction | Affibody-MMAE Conjugate |
| Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate. This table illustrates the potential trade-off between increased PEG linker length and in vitro potency. In this study, longer PEG chains led to a decrease in the cytotoxic activity of the affibody-MMAE conjugate.[3][5] |
| PEG Linker Length | Receptor Binding Affinity (IC50 in nM) | Target Receptor |
| PEG2 | 1.8 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG3 | 2.5 ± 0.4 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG4 | 3.1 ± 0.5 | Gastrin-Releasing Peptide Receptor (GRPR) |
| Table 3: Influence of Short PEG Linker Length on Receptor Binding Affinity. This table, based on a study of natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR), suggests that for certain receptor-ligand interactions, shorter PEG linkers may be advantageous, resulting in higher binding affinity (lower IC50 value). This highlights that a shorter, more constrained linker can sometimes be beneficial.[4] |
Experimental Protocols: Methodologies for Evaluation
To aid researchers in their own comparative studies, this section provides detailed protocols for key experiments used to assess the impact of PEG linker length on bioconjugation efficiency and the properties of the resulting conjugate.
Protocol 1: ADC Synthesis and Drug-to-Antibody Ratio (DAR) Determination
Objective: To synthesize an ADC with a specific drug-linker and determine the average number of drug molecules conjugated to each antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
PEGylated drug-linker with a maleimide (B117702) functional group
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in conjugation buffer.
-
Add a calculated molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups.
-
Incubate at 37°C for 1-2 hours.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the desired molar excess of the Maleimide-PEGn-drug linker solution to the reduced antibody.[4]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[4]
-
Quench the reaction by adding a molar excess of N-acetyl cysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
-
DAR Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the drug.[4]
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[4]
-
The DAR is the molar ratio of the drug to the antibody.[4]
-
-
DAR Determination by Hydrophobic Interaction Chromatography (HIC):
-
Inject the purified ADC sample onto an HIC column.
-
Apply a decreasing salt gradient to elute the different ADC species based on their hydrophobicity. Each conjugated drug-linker increases the hydrophobicity of the antibody.
-
The resulting chromatogram will show peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.). The weighted average of these peaks provides the average DAR.[4]
-
Protocol 2: In Vivo Half-Life Determination
Objective: To determine the circulation half-life of a PEGylated bioconjugate in an animal model.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
Method for quantifying the bioconjugate in plasma (e.g., ELISA)
Procedure:
-
Administration:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.[4]
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[4]
-
-
Plasma Processing:
-
Process the blood samples to obtain plasma.[4]
-
-
Quantification:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method such as an ELISA.[4]
-
-
Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).
-
Protocol 3: Receptor Binding Affinity Assay
Objective: To assess how PEG linker length affects the binding affinity of a ligand to its target receptor.
Materials:
-
Cells or cell membranes expressing the target receptor
-
A radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled PEGylated ligands with varying PEG linker lengths
-
Assay buffer
-
Filtration apparatus or plate reader
Procedure:
-
Competitive Binding Setup:
-
In a multi-well plate, incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells or membranes with varying concentrations of the unlabeled PEGylated ligands.[4]
-
-
Incubation:
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 1-2 hours at room temperature).
-
-
Separation and Detection:
-
Separate the bound from the unbound labeled ligand using a filtration apparatus or by washing the wells.
-
Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.
-
Fit the data to a competitive binding model to determine the IC50 value for each PEGylated ligand. The IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand. A lower IC50 value indicates a higher binding affinity.
-
Mandatory Visualization: Understanding the Interplay
The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Relationship between PEG linker length and bioconjugate properties.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Logical relationship between PEG linker length and in vivo pharmacokinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective drug delivery systems. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to improve the pharmacokinetic profiles of therapeutic agents. The choice between a cleavable and a non-cleavable PEG linker dictates the mechanism of drug release and profoundly influences the therapeutic index, efficacy, and safety of the drug conjugate.[1] This guide provides an objective comparison of cleavable and non-cleavable PEG linkers, supported by experimental data, to inform rational drug delivery design.
Executive Summary
Cleavable PEG linkers are designed to be stable in systemic circulation and to release their payload in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[2] This triggered release mechanism can enhance drug efficacy at the target site while minimizing off-target toxicity.[3]
Non-cleavable PEG linkers , in contrast, form a stable, permanent bond between the drug and the carrier. Drug release from these conjugates typically relies on the degradation of the carrier molecule, such as an antibody in an antibody-drug conjugate (ADC), within the lysosomal compartment of the target cell.[2] This approach generally offers greater plasma stability and a more predictable pharmacokinetic profile.[2]
Performance Comparison: Cleavable vs. Non-Cleavable PEG Linkers
The choice between a cleavable and non-cleavable linker is dependent on the specific therapeutic application, the nature of the payload, and the biological characteristics of the target. The following tables summarize key performance data from a head-to-head comparison of a redox-responsive (cleavable) and a non-cleavable PEG linker in a doxorubicin (B1662922) (DOX) delivery system.
| In Vitro Drug Release | Cumulative DOX Release (%) |
| Linker Type | 24 hours |
| Redox-Responsive (Cleavable) | 81.7 ± 2.9 (in 10 mM DTT) |
| Non-Cleavable | Not reported (expected to be minimal) |
| Data from a study on star-shaped redox-responsive PEG-sheddable copolymers for doxorubicin delivery.[4] |
| In Vitro Cytotoxicity (MCF-7 Cells) | IC50 (µM) |
| Formulation | |
| Redox-Responsive (Cleavable) P(5k)SSLV-DOX Nanomicelles | 2.24 |
| Non-Cleavable P(5k)LV-DOX Nanomicelles | 48.7 |
| Free Doxorubicin | Not reported in this direct comparison |
| Data from a head-to-head comparison of redox-responsive and reduction-insensitive doxorubicin-loaded nanomicelles.[4] |
| Cellular Uptake (MCF-7 Cells) | Relative Doxorubicin Fluorescence Intensity |
| Formulation | 4 hours |
| Redox-Responsive (Cleavable) P(5k)SSLV-DOX Nanomicelles | Higher nuclear accumulation |
| Non-Cleavable P(5k)LV-DOX Nanomicelles | Lower nuclear accumulation |
| Qualitative data from a comparative study on redox-responsive and non-responsive nanomicelles.[4] |
Mechanisms of Action and Signaling Pathways
Cleavable PEG Linkers: Stimuli-Responsive Drug Release
Cleavable linkers are designed to exploit the unique physiological conditions of the target microenvironment, such as a tumor, to trigger drug release.[2]
1. Acid-Cleavable Linkers (e.g., Hydrazone): These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following cellular internalization.
Caption: Intracellular trafficking and release of a drug from an acid-cleavable PEG linker.
2. Enzyme-Cleavable Linkers (e.g., Peptide-based): These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsins, which are overexpressed in the lysosomes of tumor cells.
Caption: Enzyme-mediated drug release from a peptide-based cleavable PEG linker in a cancer cell.
3. Redox-Responsive Linkers (e.g., Disulfide): These linkers contain disulfide bonds that are stable in the oxidizing extracellular environment but are rapidly cleaved in the reducing intracellular environment, which has a high concentration of glutathione (B108866) (GSH).[5]
Caption: Glutathione-mediated intracellular drug release from a redox-responsive PEG linker.
Non-Cleavable PEG Linkers: Lysosomal Degradation
Non-cleavable linkers do not have a specific trigger for drug release. Instead, the entire drug-linker-carrier conjugate is internalized by the target cell and trafficked to the lysosome. Proteolytic degradation of the carrier (e.g., an antibody) releases the drug, which is still attached to the linker and an amino acid residue.[2]
Caption: Drug release from a non-cleavable PEG linker via lysosomal degradation of the antibody carrier.
Experimental Protocols
In Vitro Drug Release Assay (Redox-Responsive Linker)
This protocol describes a method to evaluate the in vitro release of a drug from a redox-responsive PEG linker in the presence of a reducing agent.[6]
Caption: Workflow for an in vitro drug release study of a redox-responsive delivery system.
Materials:
-
Drug-loaded nanoparticles with redox-responsive PEG linkers
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or glutathione (GSH)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
High-performance liquid chromatography (HPLC) system or fluorescence spectrophotometer
Procedure:
-
Suspend the drug-loaded nanoparticles in PBS at a known concentration.
-
Divide the suspension into two groups: one with a reducing agent (e.g., 10 mM DTT) and a control group without.
-
Place the nanoparticle suspensions in dialysis bags and immerse them in a larger volume of the corresponding release buffer.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag.
-
Analyze the concentration of the released drug in the aliquots using a validated analytical method.
-
Calculate the cumulative percentage of drug release at each time point.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxicity of drug formulations on cancer cells.[7][8][9][10]
Caption: Workflow for determining the in vitro cytotoxicity of drug formulations using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Drug formulations (cleavable and non-cleavable PEG-drug conjugates, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the drug formulations and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for another 1.5 hours.
-
Remove the MTT-containing medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each formulation.
In Vivo Biodistribution Study
This protocol provides a general framework for assessing the in vivo biodistribution of PEGylated drug carriers in an animal model.[11][12][13][14][15]
Caption: General workflow for an in vivo biodistribution study of drug carriers.
Materials:
-
PEGylated drug carriers labeled with a fluorescent dye or radioisotope
-
Animal models (e.g., tumor-bearing mice)
-
Anesthetics
-
Surgical tools for dissection
-
Instrumentation for detecting the label (e.g., fluorescence imaging system, gamma counter)
Procedure:
-
Administer the labeled drug carriers to the animal models via the desired route (e.g., intravenous injection).
-
At predetermined time points post-administration, anesthetize and sacrifice the animals.
-
Collect blood samples via cardiac puncture and perfuse the animals with saline to remove blood from the organs.
-
Dissect and collect major organs (e.g., heart, liver, spleen, lungs, kidneys, and tumor).
-
Weigh each organ and measure the amount of the label in each organ using the appropriate detection method.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Conclusion
The decision between a cleavable and a non-cleavable PEG linker is a critical step in the design of a drug delivery system. Cleavable linkers offer the advantage of targeted drug release in response to specific physiological triggers, which can lead to enhanced therapeutic efficacy and reduced off-target toxicity. Non-cleavable linkers provide superior plasma stability and a more predictable pharmacokinetic profile. The optimal choice depends on a thorough understanding of the drug's mechanism of action, the pathophysiology of the disease, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies in preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. Star-shape redox-responsive PEG-sheddable copolymer of disulfide-linked polyethylene glycol-lysine-di-tocopherol succinate for tumor-triggering intracellular doxorubicin rapid release: head-to-head comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox-Responsive, Core-Cross-Linked Micelles Capable of On-Demand, Concurrent Drug Release and Structure Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Protein Glycosylation: Metabolic Labeling with Mass Spectrometry vs. Alternative Methods
The study of protein glycosylation, a critical post-translational modification, is essential for understanding a vast range of biological processes, from cell signaling to immune responses.[1] Aberrant glycosylation is a known hallmark of various diseases, including cancer, making glycoproteins significant targets for diagnostics and therapeutics.[2][3] Consequently, robust and accurate methods for validating and quantifying protein glycosylation are paramount for researchers in basic science and drug development.
This guide provides an objective comparison of metabolic labeling coupled with mass spectrometry for the validation of protein glycosylation against other established techniques. We will delve into the experimental protocols, present quantitative performance data, and illustrate key workflows to aid researchers in selecting the most appropriate method for their needs.
Core Technique: Metabolic Labeling and Mass Spectrometry
Metabolic labeling is a powerful technique for studying glycosylation in living cells. It involves introducing a sugar analog, often containing a stable isotope or a bioorthogonal chemical handle (like an azide (B81097) or alkyne), into cell culture media.[4][5] Cells process this analog through their natural metabolic pathways and incorporate it into newly synthesized glycans.[5] This "tag" allows for the specific enrichment and identification of glycoproteins.
When combined with mass spectrometry (MS), a highly sensitive analytical technique, this approach enables the detailed characterization and quantification of glycosylation at the level of specific sites on a protein.[1][6] The use of bioorthogonal handles, such as azides, facilitates "click chemistry," a highly efficient and specific reaction for attaching reporter tags like biotin (B1667282) for enrichment or fluorophores for imaging.[7][8]
Experimental Workflow: Metabolic Labeling with Click Chemistry and LC-MS/MS
The general procedure involves labeling glycoproteins in cell culture, lysing the cells, attaching a biotin tag via click chemistry for enrichment, digesting the proteins, and analyzing the resulting glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Glycosylation Analysis Methods
While metabolic labeling with mass spectrometry is a powerful approach, several other methods are commonly used for glycosylation analysis. Each has distinct advantages and limitations in terms of throughput, sensitivity, and the level of structural detail provided. A study comparing four high-throughput methods for N-glycosylation analysis of Immunoglobulin G (IgG) provides a useful benchmark.[9]
| Method | Principle | Throughput | Sensitivity | Structural Information | Key Advantage | Key Limitation |
| Metabolic Labeling + LC-ESI-MS | Metabolic incorporation of labeled sugars, enrichment, and analysis of intact glycopeptides by LC-Electrospray Ionization MS.[1][2] | Medium | High | Site-specific glycan composition and occupancy.[2][10] | Provides site-specific information in a physiological context. | Primarily applicable to cell culture; cannot be used on tissues directly.[11] |
| UPLC-FLR | Enzymatic release of N-glycans, fluorescent labeling (e.g., 2-AB), and separation by Ultra-Performance Liquid Chromatography with Fluorescence Detection.[9] | Medium-High | High | Glycan profile of the total protein pool. | Robust and quantitative for released glycans. | Does not provide site-specific information.[9] |
| xCGE-LIF | Enzymatic release of N-glycans, fluorescent labeling, and separation by multiplexed Capillary Gel Electrophoresis with Laser-Induced Fluorescence.[9] | High | Good | Glycan profile of the total protein pool. | High throughput for large sample cohorts. | Lower resolution compared to UPLC.[9] |
| MALDI-TOF-MS | Enzymatic release of glycans or analysis of glycopeptides, co-crystallized with a matrix, and analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS.[9][12] | High | Good | Glycan or glycopeptide mass composition. | Fast and high throughput for mass profiling. | Relative quantification can be less accurate; fragmentation is limited.[9] |
| Lectin Affinity Chromatography | Enrichment of glycoproteins or glycopeptides using lectins (proteins that bind specific glycan structures), followed by MS analysis.[13] | Low-Medium | Variable | Enriches for specific glycan types. | Targets specific glycan structures of interest. | Binding can be biased; may not capture all glycoforms. |
The Role of Glycosylation in Cellular Signaling
Glycosylation, particularly O-GlcNAcylation, plays a dynamic regulatory role analogous to phosphorylation in cellular signaling.[7] The addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety on serine or threonine residues is controlled by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). This rapid cycling can alter a protein's stability, localization, and interaction partners, thereby modulating signaling pathways in response to cellular stress and nutrient availability.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling, Click Chemistry, and Enrichment
This protocol provides a representative procedure for labeling O-GlcNAcylated proteins using an azide-modified sugar analog (Ac₄GalNAz) for subsequent mass spectrometry analysis.[4]
1. Metabolic Labeling: a. Culture cells (e.g., C2C12 myotubes) to the desired confluency in standard growth media.[7] b. Replace the medium with fresh medium containing 25-50 µM of the azide-modified sugar (e.g., N-azidoacetylgalactosamine-tetraacylated, Ac₄GalNAz). c. Incubate cells for 24-48 hours to allow for metabolic incorporation of the sugar analog into glycoproteins.
2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse using a buffer containing detergents (e.g., SDS) and protease inhibitors. b. Scrape the cells, collect the lysate, and sonicate to shear DNA. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration using a standard assay (e.g., BCA).
3. Click Chemistry Reaction: a. To 1 mg of protein lysate, add the click chemistry reaction components: a biotin-alkyne probe, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent), and a copper-chelating ligand (e.g., TBTA). b. Incubate the reaction for 1-2 hours at room temperature to covalently link biotin to the azide-labeled glycoproteins.
4. Enrichment of Glycoproteins: a. Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reaction components. b. Resuspend the protein pellet in a buffer containing SDS. c. Add streptavidin-coated agarose (B213101) beads to the lysate and incubate for 2 hours with rotation to capture the biotinylated glycoproteins. d. Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and different detergents) to remove non-specifically bound proteins.
5. On-Bead Digestion: a. Resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate). b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
6. Sample Preparation for Mass Spectrometry: a. Centrifuge to pellet the beads and collect the supernatant containing the glycopeptides. b. Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent. c. Dry the purified peptides under vacuum and resuspend in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Alternative Method - In-Solution PNGase F N-Glycan Release
This protocol describes a common alternative for analyzing the total N-glycan profile of a sample.[14]
1. Protein Denaturation: a. To a protein sample (e.g., 100 µg of total protein), add a denaturing buffer containing SDS and DTT. b. Heat the sample at 100°C for 10 minutes to denature the proteins.
2. N-Glycan Release: a. After cooling, add a solution containing NP-40 detergent (to counteract SDS) and the enzyme PNGase F. b. Incubate overnight at 37°C. PNGase F cleaves the bond between asparagine and the innermost GlcNAc of N-linked glycans.[3]
3. Glycan Cleanup and Labeling: a. Filter the sample through a protein-binding plate to separate the released glycans from the deglycosylated proteins. b. Dry the glycans completely. c. For fluorescence detection, label the reducing end of the glycans with a fluorescent dye (e.g., 2-aminobenzamide) via reductive amination.
4. Analysis: a. Analyze the labeled glycans using HILIC-UPLC with fluorescence detection or by mass spectrometry (e.g., MALDI-TOF).[14]
Conclusion
Validating protein glycosylation is a complex but essential task for modern biological research. The combination of metabolic labeling with mass spectrometry offers an unparalleled ability to study site-specific glycosylation in a dynamic, cellular context. This method provides high sensitivity and detailed structural information that is often not achievable with other techniques.[1]
Alternative methods such as UPLC-FLR and MALDI-TOF-MS are powerful for high-throughput profiling of released glycans and are well-suited for large-scale epidemiological or comparative studies where site-specific information is not the primary goal.[9] The choice of method ultimately depends on the specific research question, the sample type, and the required level of detail. For researchers investigating the functional consequences of glycosylation on specific proteins within a physiological system, metabolic labeling coupled with advanced mass spectrometry remains the gold standard.
References
- 1. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-scale quantitative glycoproteomics analysis of site-specific glycosylation occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 6. aspariaglycomics.com [aspariaglycomics.com]
- 7. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Performance of Four Methods for High-throughput Glycosylation Analysis of Immunoglobulin G in Genetic and Epidemiological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 14. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis | PLOS One [journals.plos.org]
A Head-to-Head Comparison of CuAAC and SPAAC for In Vivo Labeling Applications
For researchers, scientists, and drug development professionals, the ability to track molecules within a living organism is paramount. Bioorthogonal chemistry has provided powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions standing out as two of the most prominent methods for in vivo labeling.[1] This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The core principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[1] However, their fundamental mechanisms diverge significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "click chemistry," utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for in vivo labeling hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Rate is dependent on the ligand used to stabilize the Cu(I) catalyst. |
| SPAAC | Cyclooctyne (e.g., DIBO) + Azide | 10⁻³ - 1 | Rate varies significantly with the strain of the cyclooctyne.[3][4] |
| SPAAC | DIFO | ~0.1 | Fluorination of the cyclooctyne increases the reaction rate.[5] |
| SPAAC | BARAC | ~1.0 | Biarylazacyclooctynone (BARAC) is one of the faster cyclooctynes.[4] |
Table 2: Biocompatibility and Cytotoxicity
| Feature | CuAAC | SPAAC |
| Catalyst Requirement | Copper(I) | None |
| Primary Cytotoxicity Concern | Copper-induced generation of reactive oxygen species (ROS).[6][7][8] | Potential for side reactions of strained alkynes with thiols.[9] |
| Mitigation Strategies | Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize copper and reduce toxicity.[8][10][11] | Optimization of cyclooctyne structure to improve stability and reduce off-target reactivity. |
| In Vivo Suitability | Suitable for short-term labeling with optimized, low-toxicity copper complexes.[1][12] | Generally preferred for long-term in vivo studies due to the absence of a metal catalyst.[1][4] |
Reaction Mechanisms and Experimental Workflow
The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows for in vivo labeling.
The following diagram illustrates a generalized experimental workflow for in vivo labeling using either CuAAC or SPAAC, highlighting the key differences.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for metabolic glycan labeling followed by either CuAAC or SPAAC ligation in a mouse model.[1]
Protocol 1: Metabolic Labeling of Glycans with an Azide-Modified Sugar
-
Animal Model: Use an appropriate mouse model for the biological question of interest.
-
Preparation of Azido (B1232118) Sugar: Prepare a sterile, injectable solution of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in a biocompatible vehicle (e.g., 7.5% DMSO in saline).
-
Administration: Administer the Ac₄ManNAz solution to the mice via intraperitoneal (i.p.) injection daily for 7 days to allow for metabolic incorporation of the azido sugar into cell-surface glycans.
Protocol 2A: In Vivo Ligation via CuAAC
-
Reagent Preparation:
-
Alkyne Probe: Prepare a stock solution of an alkyne-functionalized probe (e.g., alkyne-fluorophore) in DMSO.
-
Copper Catalyst Solution: Prepare a fresh solution of copper(II) sulfate (B86663) (CuSO₄) and a copper-chelating ligand (e.g., THPTA) in water. A 1:5 molar ratio of CuSO₄ to ligand is common.[10][13]
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate (B8700270) in water.[1]
-
-
In Vivo Ligation:
-
On day 8, immediately before use, mix the alkyne probe, CuSO₄/ligand solution.
-
Just prior to injection, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[1]
-
Administer the final reaction mixture to the mice via i.p. or intravenous (i.v.) injection.
-
-
Analysis: After a designated time for the reaction to proceed, tissues can be harvested for analysis by fluorescence imaging, flow cytometry, or other relevant techniques.
Protocol 2B: In Vivo Ligation via SPAAC
-
Reagent Preparation:
-
Cyclooctyne Probe: Prepare a stock solution of a strained cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in a biocompatible solvent like DMSO.
-
-
In Vivo Ligation:
-
On day 8, dilute the cyclooctyne probe stock solution in a suitable vehicle (e.g., saline).
-
Administer the probe solution to the mice via i.p. or i.v. injection.
-
-
Analysis: Allow sufficient time for the reaction to occur and for unbound probe to clear. Subsequently, tissues can be collected for analysis.
Conclusion and Recommendations
Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment.
-
CuAAC may be suitable for applications requiring very fast labeling and where short-term exposure to low concentrations of a well-ligated copper catalyst is acceptable.[1] The development of new copper ligands continues to improve the biocompatibility of this method.[6][8]
-
SPAAC is the more prudent choice for most in vivo studies, particularly those involving sensitive cell types or long-term observation, due to its superior biocompatibility in the absence of a metal catalyst.[1][4] The continuous development of new cyclooctynes with enhanced reaction kinetics is expanding the utility of SPAAC.[14]
For researchers embarking on in vivo labeling experiments, it is crucial to carefully consider the biological system, the duration of the experiment, and the potential for off-target effects when selecting the appropriate bioorthogonal ligation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Assessing Steric Hindrance from Different Length PEG Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, optimizing the linker in bioconjugates is a critical step in designing effective therapeutics and diagnostics. Among the most versatile linkers are polyethylene (B3416737) glycol (PEG) chains, which can modulate solubility, stability, and pharmacokinetic properties. However, the length of a PEG linker also introduces a crucial variable: steric hindrance. This guide provides an objective comparison of how different length PEG linkers impact steric hindrance, supported by experimental data from studies on antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and surface-immobilized biomolecules.
The Double-Edged Sword of PEG Linkers
PEG linkers are prized for their hydrophilicity and biocompatibility. In complex biomolecules, they can act as a shield, reducing immunogenicity and preventing aggregation. However, this same shielding effect can create steric hindrance, a phenomenon where the physical bulk of the PEG chain obstructs the interaction between the conjugated molecule and its target. A longer PEG linker may provide greater flexibility and solubility but could also mask the active site of a drug or the binding domain of an antibody. Conversely, a shorter linker might minimize steric hindrance but could be insufficient to overcome issues like aggregation or rapid clearance. Therefore, the choice of PEG linker length is a crucial optimization parameter in the development of bioconjugates.
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
In ADCs, a PEG linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's length can influence the ADC's stability, pharmacokinetics (PK), and ultimately, its therapeutic window.
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
The following table summarizes data from various studies, illustrating the trade-offs associated with different PEG linker lengths in ADCs. Longer PEG linkers generally improve pharmacokinetic profiles, leading to better in vivo efficacy, though sometimes at the cost of in vitro potency.
| PEG Linker Length | Payload | Target | In Vitro Potency (IC50) | Pharmacokinetics (Clearance/Half-life) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| PEG2 | MMAE | CD30 | ~10 ng/mL | Higher Clearance | 35-45% | [1] |
| PEG4 | MMAE | CD30 | ~10 ng/mL | Intermediate Clearance | 35-45% | [1] |
| PEG8 | MMAE | CD30 | ~10 ng/mL | Lower Clearance | 75-85% | [1] |
| PEG12 | MMAE | CD30 | ~10 ng/mL | Lower Clearance | 75-85% | [1] |
| PEG24 | MMAE | CD30 | ~10 ng/mL | Lower Clearance | 75-85% | [1] |
| 4 kDa | MMAE | HER2 | 4.5-fold reduction vs. no PEG | 2.5-fold increase in half-life | Improved | [1] |
| 10 kDa | MMAE | HER2 | 22-fold reduction vs. no PEG | 11.2-fold increase in half-life | Most Ideal | [1] |
Experimental Protocol: In Vitro Cytotoxicity of ADCs (MTT Assay)
This protocol outlines a standard method for assessing the in vitro cytotoxicity of ADCs with varying PEG linker lengths.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs with different length PEG linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody control in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs or control to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.[2][3][4]
Visualizing the ADC Mechanism of Action
Role of PEG Linker Length in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of the efficacy of a PROTAC. Its length and flexibility are crucial for the formation of a stable and productive ternary complex.
Quantitative Comparison of PROTAC Performance with Different PEG Linkers
The following table summarizes experimental data on the impact of linker length on the degradation of various target proteins by PROTACs. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Reference |
| Estrogen Receptor α (ERα) | PEG-like | 16 | ~1 µM | ~95% | [5] |
| TANK-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 nM | 96% | [6] |
| BTK | PEG | PEG6 | 2.2 nM | 97% | |
| PI3Kγ | Alkyl | C8 | 88.4 nM | >70% | |
| mTOR | Alkyl | C8 | 45.4 nM | 74.9% |
Experimental Protocol: PROTAC-Mediated Protein Degradation (Western Blot Analysis)
This protocol details the steps to quantify the degradation of a target protein in response to treatment with PROTACs having different PEG linker lengths.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTACs with varying PEG linker lengths
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of each PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Visualizing the PROTAC Mechanism of Action
Influence of PEG Linker Length on Surface Immobilization and Binding
The length of PEG linkers is also a critical consideration when immobilizing biomolecules, such as antibodies, onto a surface for diagnostic or research applications. The PEG linker can provide flexibility and extend the biomolecule away from the surface, which can reduce non-specific binding and improve accessibility for its binding partner. However, an inappropriate linker length can lead to steric hindrance, masking the binding site and reducing the efficiency of the assay.
Quantitative Assessment of Steric Hindrance in Surface Immobilization
While comprehensive tables are less common in the literature for this application, studies using techniques like Surface Plasmon Resonance (SPR) have shown that the length of the PEG linker significantly impacts binding kinetics. For instance, excessively long PEG chains can reduce the association rate constant (ka) of an antibody to its antigen due to increased steric hindrance. The optimal PEG length often provides a balance between minimizing surface interference and avoiding self-masking.
Experimental Protocol: ELISA to Assess Steric Hindrance of Immobilized Antibodies
This protocol describes a sandwich ELISA to quantitatively assess how different PEG linker lengths affect the antigen-binding capacity of a surface-immobilized antibody.
Materials:
-
High-binding 96-well ELISA plates
-
Capture antibodies conjugated with PEG linkers of varying lengths (e.g., PEG4, PEG8, PEG12, PEG24)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen specific to the capture antibody
-
Biotinylated detection antibody specific to a different epitope on the antigen
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Plate Coating:
-
Dilute the PEGylated capture antibodies to a standard concentration (e.g., 2 µg/mL) in coating buffer.
-
Add 100 µL of each diluted antibody to the wells of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times.
-
Prepare serial dilutions of the antigen in blocking buffer.
-
Add 100 µL of the diluted antigen to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP, diluted in blocking buffer, to each well and incubate for 30 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve for each PEG linker length by plotting the absorbance versus the antigen concentration.
-
Compare the signal intensity and the linear range of the standard curves for the different PEG linker lengths. A decrease in signal intensity with increasing PEG length can indicate increased steric hindrance.
-
Visualizing the Experimental Workflow for Assessing Steric Hindrance
Conclusion
The length of a PEG linker is a critical design parameter that significantly influences the steric hindrance and, consequently, the performance of bioconjugates. For ADCs, longer PEG linkers can enhance pharmacokinetic properties and in vivo efficacy, often at the expense of some in vitro potency. In the case of PROTACs, an optimal PEG linker length is essential for facilitating the formation of a productive ternary complex and achieving efficient protein degradation. For surface-immobilized biomolecules, the PEG linker length must be carefully chosen to minimize non-specific binding and surface effects without sterically hindering the interaction with the target molecule. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and empirical optimization of PEG linker length to achieve the desired biological activity and therapeutic or diagnostic efficacy.
References
- 1. Structure of an anti-PEG antibody reveals an open ring that captures highly flexible PEG polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4adi.com [4adi.com]
- 4. eaglebio.com [eaglebio.com]
- 5. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido-PEG4-tetra-Ac-beta-D-glucose
Researchers and drug development professionals handling Azido-PEG4-tetra-Ac-beta-D-glucose must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, addressing its distinct chemical components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) linker, and an acetylated glucose moiety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) guidelines. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3] A related compound, Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, is known to cause skin and eye irritation and may cause respiratory irritation, suggesting similar precautions should be taken with this molecule.[2]
Quantitative Data
No specific quantitative data for this compound regarding toxicity, environmental hazards, or disposal concentration limits were found in the public domain. In the absence of such data, a conservative approach to disposal is mandatory.
| Parameter | Value |
| EPA P-listed Waste Code | Not specifically listed. However, sodium azide is P105. Waste containing this compound should be handled as hazardous. |
| Permissible Exposure Limit (PEL) | Not established. |
| Toxicity Data (LD50/LC50) | Not available. |
| Recommended Disposal Concentration | Treat as highly hazardous. Aim for complete degradation or neutralization before disposal. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves the chemical neutralization of the energetic azide group, followed by the disposal of the remaining organic molecule in accordance with local regulations. Under no circumstances should this compound be disposed of down the drain without prior treatment. [4][5] The accumulation of azide salts in plumbing can lead to the formation of highly explosive metal azides.[4][6]
Key Experiment: Chemical Neutralization of the Azide Group
This protocol is adapted from standard laboratory procedures for the destruction of azides.
Materials:
-
Waste this compound solution
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sodium hydroxide (B78521) (NaOH) or a pH > 9 buffer solution[5]
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Starch-iodide paper
-
Non-metallic, labeled waste container (e.g., polypropylene (B1209903) or polyethylene)[6]
-
Stir plate and stir bar
Procedure:
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dilute the this compound waste with water to a concentration of less than 5%.
-
Alkalinization: Add a 20% sodium hydroxide solution or a pH > 9 buffer to the diluted waste until the pH is above 9. This step is crucial for the subsequent degradation of the acetylated glucose.[5]
-
Azide Destruction: Slowly add a 20% aqueous solution of sodium nitrite to the stirring solution. The amount of sodium nitrite should be in molar excess relative to the azide compound.
-
Acidification: While vigorously stirring, slowly add dilute sulfuric acid or hydrochloric acid until the solution is acidic (pH ~2-3). This will generate nitrous acid, which reacts with the azide. Be aware that toxic and explosive hydrazoic acid gas can be formed under acidic conditions, making efficient ventilation critical.[6]
-
Reaction Monitoring: The reaction can be monitored for completion by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the azide destruction. If the test is negative, add more sodium nitrite and acid.
-
Neutralization: Once the azide destruction is complete, neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to a pH between 6 and 8.
-
Final Disposal: The neutralized solution, now free of the explosive azide hazard, can be collected in a labeled hazardous waste container for organic materials and disposed of through your institution's licensed waste disposal contractor.[1][4] While polyethylene glycol is biodegradable, it is still recommended to avoid releasing it into wastewater systems to prevent impacting wastewater treatment processes.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Azido-PEG4-tetra-Ac-beta-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Azido-PEG4-tetra-Ac-beta-D-glucose. The following procedures are based on established best practices for managing azide-containing compounds to ensure a safe laboratory environment. A thorough risk assessment should be conducted before commencing any work with this substance.
I. Understanding the Hazards
This compound contains an azide (B81097) functional group, which presents potential hazards. Organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[1][2] While the PEG chain and glucose moiety may reduce the explosive potential by providing a higher carbon-to-nitrogen ratio, caution is still warranted.[1] Exposure to azide compounds can cause symptoms such as rapid breathing, dizziness, headaches, and skin irritation.[1][2]
II. Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is recommended.[3] For handling higher concentrations or prolonged tasks, consider using Silver Shield gloves underneath nitrile gloves.[4] | Provides a robust barrier against skin contact and absorption.[3][4] |
| Eye Protection | Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2][5] | Protects against splashes and potential projectiles in case of unexpected reactions. |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[6] | Protects against spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[1][3] | Minimizes the risk of inhaling the compound. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[6] | Protects feet from spills. |
III. Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.[3]
-
Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[1][4]
-
Post a sign on the fume hood indicating that an azide experiment is in progress.[1][2]
-
Have all necessary equipment and reagents, including quenching solutions and waste containers, readily available.
-
-
Handling:
-
Use the smallest amount of the compound necessary for the experiment.[2]
-
Do not use metal spatulas or ground glass joints, as these can form shock-sensitive metal azides or cause explosive decomposition.[1][2] Use plastic or ceramic spatulas.
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.[1]
-
Do not concentrate azide-containing reaction mixtures via rotary evaporation or distillation.[1][2]
-
-
Post-Handling:
IV. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[4][6]
-
Aqueous Waste:
-
NEVER pour azide-containing solutions down the drain.[4] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[4]
-
Aqueous solutions containing azides should be treated to deactivate the azide. A common method for dilute solutions (less than 5%) is the addition of a 20% aqueous solution of sodium nitrite (B80452) followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the mixture is acidic.[4] This procedure must be performed in a chemical fume hood due to the formation of nitric oxide gas.[4] Crucially, the acid must be added after the nitrite to prevent the generation of toxic and volatile hydrazoic acid (HN3). [4]
-
-
Solid Waste: Solid waste should be disposed of through your institution's hazardous waste management program.
V. Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling of this compound.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. campus.kennesaw.edu [campus.kennesaw.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
